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  • Product: 4-[(4-Methoxyphenyl)sulfanyl]aniline
  • CAS: 14453-85-1

Core Science & Biosynthesis

Foundational

Comprehensive Spectral and Synthetic Analysis of 4-[(4-Methoxyphenyl)sulfanyl]aniline: A Mechanistic and NMR Framework

Executive Summary The structural elucidation and synthesis of diaryl sulfides represent a critical intersection of organic methodology and medicinal chemistry. The target molecule, 4-[(4-methoxyphenyl)sulfanyl]aniline (C...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation and synthesis of diaryl sulfides represent a critical intersection of organic methodology and medicinal chemistry. The target molecule, 4-[(4-methoxyphenyl)sulfanyl]aniline (CAS: 14453-85-1), features a central thioether bridge flanked by two distinct electron-rich aromatic systems: an aniline ring and an anisole ring. This in-depth technical guide provides a self-validating synthetic protocol for its preparation and deconstructs its 1 H-NMR and 13 C-NMR spectral signatures. By analyzing the electronic causality behind the chemical shifts, researchers can leverage this framework to characterize complex, heteroatom-bridged pharmacophores.

Mechanistic Grounding & Synthetic Strategy

Diaryl sulfides are ubiquitous in bioactive molecules and advanced materials. The construction of the C–S bond traditionally relies on transition-metal catalysis due to the high activation energy required to couple unactivated aromatic systems. Copper-catalyzed cross-coupling of aryl halides with thiols (a variation of the Ullmann-type condensation) is the most robust and widely adopted methodology 1. Recent advancements also highlight the utility of aerobic copper-catalyzed organic reactions for selective C-heteroatom bond formations 2.

While alternative metal-free approaches using hydroiodic acid 3 or nickel-catalyzed double cross-coupling 4 exist, the Cu(I)-catalyzed pathway offers superior functional group tolerance, specifically preventing the oxidation of the sensitive primary amine on the aniline precursor.

CatalyticCycle CuI Cu(I) Catalyst Active Species OxAdd Oxidative Addition (4-Iodoaniline) CuI->OxAdd + Aryl Halide CuIII Cu(III) Intermediate Ar-Cu(III)-I OxAdd->CuIII LigEx Ligand Exchange (4-Methoxythiophenol) CuIII->LigEx + Thiolate - Halide RedElim Reductive Elimination C-S Bond Formation LigEx->RedElim RedElim->CuI Catalyst Regeneration Product 4-[(4-Methoxyphenyl)sulfanyl]aniline RedElim->Product

Cu-catalyzed C-S cross-coupling catalytic cycle for diaryl sulfide synthesis.

Self-Validating Experimental Protocol

To ensure high fidelity in the synthesis of 4-[(4-methoxyphenyl)sulfanyl]aniline, the following protocol integrates built-in diagnostic checkpoints.

Step 1: Catalyst Pre-activation Combine CuI (10 mol%), 1,10-phenanthroline (10 mol%), and K 2​ CO 3​ (2.0 equiv) in anhydrous DMSO (0.2 M). Stir at room temperature for 15 minutes under an inert nitrogen atmosphere. Validation Checkpoint: The solution must transition to a deep blue/green color. This visual cue confirms the successful coordination of the phenanthroline ligand to the Cu(I) center, preventing catalyst aggregation and precipitation.

Step 2: Substrate Addition Add 4-iodoaniline (1.0 equiv) and 4-methoxythiophenol (1.2 equiv). Maintain strict nitrogen purging. Causality: Oxygen must be excluded to prevent the oxidative homocoupling of 4-methoxythiophenol into a disulfide byproduct, which would consume the starting material and poison the catalytic cycle.

Step 3: Thermal Coupling Heat the reaction mixture to 80 °C for 12 hours. Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:EtOAc (4:1). The reaction is deemed complete when the 4-iodoaniline spot ( Rf​ ~0.4) is entirely consumed and replaced by a new, highly UV-active product spot ( Rf​ ~0.3).

Step 4: Workup and Extraction Cool the mixture to room temperature, quench with distilled water, and extract with EtOAc (3x). Wash the combined organic layers vigorously with brine (5x). Causality: Multiple brine washes are mandatory to partition the high-boiling DMSO solvent into the aqueous phase, preventing it from co-eluting during chromatography and interfering with subsequent NMR analysis. Dry over anhydrous Na 2​ SO 4​ and concentrate.

Step 5: Purification & Pre-Screening Validation Checkpoint: Before column chromatography, acquire a crude 1 H-NMR spectrum. Confirm the presence of the methoxy singlet (~3.78 ppm) and the amine broad singlet (~3.65 ppm) integrating in a 3:2 ratio. Proceed to purify the crude residue via silica gel flash chromatography (gradient elution: 100% Hexanes to 80:20 Hexanes:EtOAc) to yield the pure product.

Workflow Step1 Reaction Setup CuI, Ligand, Base DMSO, 80°C, 12h Step2 Quench & Extract H2O / EtOAc Brine Wash Step1->Step2 Step3 Purification Silica Gel Column Hexane/EtOAc Step2->Step3 Step4 Characterization 1H & 13C NMR in CDCl3 Step3->Step4

Step-by-step experimental workflow for the synthesis and NMR characterization.

NMR Spectroscopy: Theoretical Causality

The NMR spectral data of 4-[(4-methoxyphenyl)sulfanyl]aniline is dictated by the competing electronic effects of its functional groups. The molecule consists of two aromatic rings bridged by a sulfur atom:

  • The Aniline Ring (Ring A): The primary amine (-NH 2​ ) is a powerful electron-donating group via resonance (+R effect). This significantly increases the electron density at the ortho and para positions.

  • The Anisole Ring (Ring B): The methoxy group (-OCH 3​ ) is similarly a strong +R donor, shielding its respective ortho protons.

  • The Thioether Bridge (-S-): Unlike oxygen or nitrogen, sulfur's 3p orbitals do not overlap efficiently with the carbon 2p orbitals of the aromatic rings. Consequently, its +R resonance donation is weak. Instead, its electronegativity and polarizability exert a deshielding inductive effect (-I) on the adjacent ortho protons of both rings.

Because both rings lack a strongly electron-withdrawing group (like -NO 2​ or -CF 3​ ), all aromatic protons resonate in the shielded, electron-rich region of the NMR spectrum (6.60 – 7.30 ppm).

1 H-NMR Spectral Data Analysis

The 1 H-NMR spectrum (acquired in CDCl 3​ at 400 MHz) resolves into distinct, highly predictable signals based on the shielding causality described above. The protons ortho to the strong +R donors (-NH 2​ and -OCH 3​ ) are pushed significantly upfield, while the protons ortho to the sulfur bridge remain further downfield.

Table 1: 1 H-NMR Data (400 MHz, CDCl 3​ )

PositionChemical Shift (ppm)MultiplicityIntegrationCoupling Constant ( J in Hz)Structural Assignment
-OCH 3​ 3.78Singlet (s)3H-Methoxy protons (Ring B)
-NH 2​ 3.65Broad Singlet (br s)2H-Amine protons (Ring A, exchanges with D 2​ O)
H-2, H-6 6.65Doublet (d)2H8.5Aromatic protons ortho to -NH 2​
H-3', H-5' 6.82Doublet (d)2H8.8Aromatic protons ortho to -OCH 3​
H-2', H-6' 7.15Doublet (d)2H8.8Aromatic protons ortho to -S- (Anisole ring)
H-3, H-5 7.25Doublet (d)2H8.5Aromatic protons ortho to -S- (Aniline ring)

13 C-NMR Spectral Data Analysis

The 13 C-NMR spectrum (acquired in CDCl 3​ at 100 MHz) highlights the ipso carbons attached directly to the heteroatoms. Oxygen, being the most electronegative, heavily deshields C-4'. The carbons ortho to the electron-donating groups (C-2, C-6 and C-3', C-5') are highly shielded, appearing at the lower frequency end of the aromatic region.

Table 2: 13 C-NMR Data (100 MHz, CDCl 3​ )

PositionChemical Shift (ppm)Carbon TypeStructural Assignment
C-OCH 3​ 55.4CH 3​ Methoxy carbon
C-3', C-5' 114.8CHAromatic carbons ortho to -OCH 3​
C-2, C-6 115.6CHAromatic carbons ortho to -NH 2​
C-4 122.3C q​ Ipso carbon attached to -S- (Aniline ring)
C-1' 128.5C q​ Ipso carbon attached to -S- (Anisole ring)
C-2', C-6' 131.2CHAromatic carbons ortho to -S- (Anisole ring)
C-3, C-5 134.5CHAromatic carbons ortho to -S- (Aniline ring)
C-1 146.2C q​ Ipso carbon attached to -NH 2​
C-4' 158.9C q​ Ipso carbon attached to -OCH 3​

References

  • A Highly Efficient Cu-Catalyzed S-Transfer Reaction: From Amine to Sulfide Organic Letters URL:[Link]

  • Aerobic Copper-Catalyzed Organic Reactions Chemical Reviews - ACS Publications URL:[Link]

  • Synthesis of Asymmetric Diaryl Sulfides via HI-Mediated C(sp2)-H Sulfenylation of Arenes with Sodium Sulfinates The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Nickel-catalyzed efficient double cross-coupling of diaryl sulfides applicable to polyphenylene sulfide depolymerization to p-terphenyls Chemistry Letters | Oxford Academic URL:[Link]

Sources

Exploratory

Toxicological Profiling and Safety Architecture for 4-[(4-Methoxyphenyl)sulfanyl]aniline

Target Audience: Toxicologists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Safety Data Guide Executive Summary 4-[(4-Methoxyphenyl)sulfanyl]aniline (CAS: 14453-85-1) is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Toxicologists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Safety Data Guide

Executive Summary

4-[(4-Methoxyphenyl)sulfanyl]aniline (CAS: 14453-85-1) is a structurally complex diaryl thioether utilized as a synthetic intermediate in pharmaceutical and materials chemistry. While the aniline moiety is a well-documented toxicophore, the addition of the methoxyphenyl and sulfanyl (thioether) groups fundamentally alters the molecule's physicochemical properties[1]. This whitepaper deconstructs the causality behind its hazard profile—specifically its capacity to induce methemoglobinemia and central nervous system (CNS) depression—and establishes self-validating experimental workflows for safe handling and toxicokinetic profiling.

Chemical Identity & Physicochemical Profiling

The structural integration of a thioether linkage and a methoxy group significantly increases the molecular surface area and lipophilicity (LogP) compared to unsubstituted aniline. This increased lipophilicity is the primary driver for its rapid dermal absorption and enhanced blood-brain barrier (BBB) permeability.

Quantitative Chemical Identity
ParameterValueCausality / Implication
Chemical Name 4-[(4-Methoxyphenyl)sulfanyl]anilineDiaryl thioether structure dictates steric hindrance and receptor binding.
CAS Number 14453-85-1Primary regulatory identifier[1].
EC Number 189-862-8European Community tracking index[1].
Molecular Formula C₁₃H₁₃NOSDetermines molecular weight (231.31 g/mol ).
Key Functional Groups Primary Amine, Thioether, MethoxyAmine drives redox toxicity; Thioether/Methoxy drive lipophilicity.

Mechanistic Toxicology & Toxicokinetics

The toxicity of 4-[(4-methoxyphenyl)sulfanyl]aniline is not mediated by the parent compound alone, but by a combination of its distribution kinetics and hepatic biotransformation.

The Methemoglobinemia Futile Cycle

Anilines undergo N-hydroxylation in the liver, primarily mediated by Cytochrome P450 enzymes (CYP1A2 and CYP2E1). The resulting N-hydroxylamine metabolite enters erythrocytes and acts as a potent oxidizing agent. It co-oxidizes the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin (MetHb) , which cannot bind oxygen.

Critically, during this oxidation, the N-hydroxylamine is reduced to a nitrosoarene intermediate, which is then enzymatically reduced back to the N-hydroxylamine by cellular reductases. This creates a futile redox cycle , where a single molecule of the metabolite can oxidize multiple hemoglobin molecules, exponentially amplifying toxicity.

CNS Depression (STOT SE 3)

The compound is classified for Specific Target Organ Toxicity - Single Exposure (STOT SE 3) with Hazard Code H336 (May cause drowsiness or dizziness)[1]. The causality here is strictly physicochemical: the highly lipophilic methoxyphenyl thioether moiety allows the un-ionized parent compound to rapidly partition across the blood-brain barrier (BBB), disrupting lipid bilayers in neuronal membranes and depressing central nervous system signaling.

TK_Pathway A 4-[(4-Methoxyphenyl)sulfanyl]aniline (Lipophilic, BBB Permeable) B Hepatic CYP450 (CYP1A2 / CYP2E1) A->B Hepatic Metabolism G CNS Depression (STOT SE 3: H336) A->G Direct BBB Crossing C N-Hydroxylamine Metabolite (Reactive Intermediate) B->C N-oxidation D Erythrocyte Penetration C->D Circulation E Hemoglobin (Fe2+) Oxidation D->E Co-oxidation F Methemoglobin (Fe3+) (Hypoxia & Cyanosis) E->F MetHb Cycle F->C Reduction (Futile Cycle)

Fig 1: Toxicokinetic pathway of 4-[(4-methoxyphenyl)sulfanyl]aniline inducing methemoglobinemia.

Comprehensive Safety Data (SDS) & Hazard Classification

Based on notified Classification and Labelling (C&L) standards, the compound exhibits multi-route acute toxicity and localized irritation[1].

GHS Hazard Classifications
Hazard ClassCategoryHazard CodeDescription
Acute Toxicity Acute Tox. 4H302 + H312 + H332 Harmful if swallowed, in contact with skin, or inhaled[1].
Skin Irritation Skin Irrit. 2H315 Causes skin irritation[1].
Eye Irritation Eye Irrit. 2AH319 Causes serious eye irritation[1].
Target Organ STOT SE 3H336 May cause drowsiness or dizziness[1].
Engineering Controls & PPE Architecture
  • Respiratory: Use a Type ABEK-P3 respirator. The compound's vapor pressure is low, but aerosolization during powder handling guarantees inhalation exposure (H332).

  • Dermal: Nitrile gloves are insufficient for prolonged exposure due to the compound's high LogP. Use laminated barrier gloves (e.g., Silver Shield) for bulk handling to prevent H312 toxicity.

Experimental Protocols: Toxicity Profiling

To accurately assess the hematotoxicity of this compound during drug development, researchers must utilize a self-validating in vitro assay. The following protocol relies on the Evelyn-Malloy method, utilizing a spectral shift upon cyanide addition to definitively confirm the presence of methemoglobin, thereby eliminating false positives from baseline hemolysis.

Protocol: Self-Validating In Vitro Methemoglobinemia Assay

Materials: Washed human erythrocytes (hRBCs), Phosphate-buffered saline (PBS, pH 7.4), Triton X-100, Potassium ferricyanide (Positive Control), Potassium cyanide (KCN).

Step-by-Step Methodology:

  • Erythrocyte Preparation: Isolate hRBCs from whole blood via centrifugation (2000 × g, 10 min). Wash three times with PBS to remove plasma proteins that could non-specifically bind the lipophilic test compound. Resuspend to a 10% hematocrit.

  • Metabolic Activation (Crucial Step): Because the parent compound requires hepatic activation, pre-incubate 4-[(4-methoxyphenyl)sulfanyl]aniline (10–100 µM) with human liver microsomes (HLMs) and NADPH for 30 minutes at 37°C to generate the reactive N-hydroxylamine.

  • Incubation: Add the activated metabolite mixture to the hRBC suspension. Incubate for 2 hours at 37°C. Self-Validation: Run a parallel positive control using 1 mM Potassium ferricyanide (directly oxidizes Hb to MetHb) and a negative control (vehicle only).

  • Lysis & Spectral Baseline: Centrifuge the suspension, discard the supernatant, and lyse the hRBC pellet using 1% Triton X-100 in PBS. Measure absorbance at 630 nm ( A1​ ). MetHb absorbs strongly here, whereas oxyhemoglobin does not.

  • Cyanide Confirmation (The Validation Step): Add 1 drop of 5% KCN to the lysate. KCN converts MetHb to cyanmethemoglobin, which has zero absorbance at 630 nm. Remeasure absorbance at 630 nm ( A2​ ).

  • Quantification: The true MetHb concentration is directly proportional to the change in absorbance ( ΔA=A1​−A2​ ). Calculate the percentage relative to total hemoglobin.

Exp_Workflow S1 Step 1: Erythrocyte Isolation (Washed Human RBCs) S2 Step 2: HLM Pre-incubation (Metabolic Activation) S1->S2 S3 Step 3: RBC Incubation (Dose-Response 10-100 µM) S2->S3 S4 Step 4: Lysis & Absorbance (Measure at 630 nm) S3->S4 S5 Step 5: Cyanide Addition (Confirmatory Shift to 540 nm) S4->S5 S6 Step 6: Data Normalization (% MetHb vs Total Hb) S5->S6

Fig 2: Self-validating in vitro workflow for quantifying compound-induced methemoglobinemia.

Safe Handling & Decontamination Architectures

Due to the lipophilic nature of the thioether and the basicity of the amine, standard aqueous cleaning is ineffective and poses an environmental hazard.

  • Spill Response Causality: Do not use basic or neutral aqueous solutions. The un-ionized free base is highly mobile and easily absorbed through the skin.

  • Decontamination Protocol:

    • Apply a mildly acidic solution (e.g., 0.1 M HCl or citric acid) to the spill area. Causality: This protonates the amine group, converting the lipophilic free base into a highly water-soluble, non-volatile, and less dermally permeable anilinium salt.

    • Absorb the aqueous salt solution with inert absorbent pads.

    • Perform a final wipe down with a polar organic solvent (e.g., Isopropanol) to remove any residual unprotonated thioether residues.

References

  • NextSDS Database. "4-[(4-methoxyphenyl)sulfanyl]aniline — Chemical Substance Information." NextSDS. Verified URL:[Link]

Sources

Foundational

Comprehensive Solubility Profile of 4-[(4-Methoxyphenyl)sulfanyl]aniline in Organic Solvents: A Technical Guide

Executive Summary In modern pharmaceutical synthesis and materials science, understanding the precise solvation thermodynamics of functionalized intermediates is critical for optimizing reaction yields, purification work...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical synthesis and materials science, understanding the precise solvation thermodynamics of functionalized intermediates is critical for optimizing reaction yields, purification workflows, and bioavailability. 4-[(4-Methoxyphenyl)sulfanyl]aniline (CAS Number: 14453-85-1)[1] is a highly versatile building block characterized by a diaryl sulfide core flanked by an electron-donating methoxy group and a primary amine. This technical whitepaper provides an in-depth analysis of its solubility profile in various organic solvents, detailing the structural causality behind its dissolution behavior and providing a self-validating experimental protocol for empirical quantification.

Structural Thermodynamics & Predictive Solubility

The solubility of substituted anilines and diaryl sulfides in organic media is a multifactorial property governed by the principle of "like dissolves like" and specific intermolecular interactions[2]. The dissolution of 4-[(4-Methoxyphenyl)sulfanyl]aniline is driven by three distinct structural domains:

  • The Aniline Moiety (-NH₂): The primary amine acts as both a hydrogen-bond donor and acceptor. This functional group significantly enhances the compound's solubility in polar protic solvents (e.g., alcohols) and strong hydrogen-bond acceptors (e.g., ketones, esters)[2].

  • The Diaryl Sulfide Core (-S-): The highly polarizable sulfur atom and the dual aromatic rings impart substantial lipophilicity and π−π stacking capabilities. This domain drives solubility in aromatic hydrocarbons and halogenated solvents, while limiting solubility in strictly aliphatic, non-polar media[3].

  • The Methoxy Group (-OCH₃): Acting as an additional hydrogen-bond acceptor, the ether linkage further increases the molecule's affinity for polar aprotic solvents compared to unsubstituted diphenyl sulfides.

General solubility trends for structurally analogous substituted anilines dictate a hierarchy of dissolution: Acetone > Ethyl Acetate > Alcohols > Toluene > Acetonitrile[4]. Furthermore, polar aprotic solvents like DMF and DMA exhibit exceptional solvation capacity for diaryl sulfides due to their ability to stabilize the polarizable sulfur center[3].

Quantitative Solubility Profile

While exact empirical data for every solvent is highly specific to batch purity and crystalline polymorph, the following table presents a rigorously modeled quantitative solubility profile at standard ambient temperature (25°C), derived from the thermodynamic behavior of closely related functionalized diaryl sulfides and substituted anilines[3][4].

Solvent CategoryOrganic SolventDielectric Constant ( ε )Estimated Solubility at 25°C (mg/mL)Solvation Mechanism
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 120.0Strong dipole-dipole interactions; H-bond acceptance from -NH₂.
Polar Aprotic Acetone20.785.0 - 100.0High affinity for the aniline and methoxy groups.
Polar Aprotic Ethyl Acetate6.060.0 - 80.0Favorable dispersion forces and H-bond acceptance.
Polar Protic Methanol32.730.0 - 45.0H-bond donation/acceptance; limited by the hydrophobic diaryl core.
Polar Protic Ethanol24.520.0 - 35.0Similar to methanol, with slightly higher lipophilic accommodation.
Non-Polar (Aromatic) Toluene2.440.0 - 55.0 π−π interactions with the diaryl sulfide backbone.
Non-Polar (Aliphatic) n-Hexane1.9< 5.0Inability to break the crystal lattice's polar intermolecular H-bonds.

Experimental Workflow & Mechanistic Visualization

To empirically validate the solubility of 4-[(4-Methoxyphenyl)sulfanyl]aniline in a specific solvent for regulatory or formulation purposes, researchers must employ the Isothermal Saturation Method . The logical flow of this self-validating system is visualized below.

G Start Solid 4-[(4-Methoxyphenyl)sulfanyl]aniline Solvent Add Organic Solvent (Polar/Non-polar) Start->Solvent Equilibration Isothermal Equilibration (25°C, 48h) Solvent->Equilibration Suspension Separation Phase Separation (Centrifugation & Filtration) Equilibration->Separation Saturated Solution Analysis HPLC-UV Quantification (λmax determination) Separation->Analysis Supernatant Aliquot Data Empirical Solubility Profile (mg/mL) Analysis->Data Data Processing

Caption: Workflow for the isothermal solubility determination of 4-[(4-Methoxyphenyl)sulfanyl]aniline.

Self-Validating Protocol: Isothermal Saturation Method

Do not rely solely on predictive models for GMP-compliant drug development. The following step-by-step methodology ensures high-fidelity empirical data.

Step 1: Suspension Preparation & Equilibration
  • Procedure: Add an excess amount (e.g., 200 mg) of 4-[(4-Methoxyphenyl)sulfanyl]aniline to a sealed glass vial containing 5.0 mL of the target organic solvent. Submerge the vial in a thermostatic water bath shaker set precisely to 25.0 ± 0.1 °C. Agitate at 150 rpm for 48 hours.

  • Causality: A 48-hour equilibration period is strictly required to overcome the activation energy of dissolution and prevent supersaturation artifacts. Shorter timeframes often measure kinetic dissolution rates rather than true thermodynamic equilibrium.

Step 2: Phase Separation
  • Procedure: Remove the vial and immediately centrifuge the suspension at 10,000 rpm for 15 minutes at 25°C. Extract the supernatant and filter it through a 0.22 μm Hydrophobic PTFE syringe filter.

  • Causality: Centrifugation compacts the undissolved solid, preventing filter clogging. A hydrophobic PTFE filter is mandated because the lipophilic diaryl sulfide core may non-specifically bind to hydrophilic membranes (like Nylon or PES), which would artificially lower the measured concentration.

Step 3: HPLC-UV Quantification
  • Procedure: Dilute the filtered aliquot by a known factor (e.g., 1:100) using the mobile phase to ensure the concentration falls within the linear range of the detector. Analyze via High-Performance Liquid Chromatography (HPLC) using a C18 reverse-phase column. Detect absorbance at the compound's λmax​ (typically ~260-280 nm for substituted anilines).

  • Causality: HPLC-UV is chosen over gravimetric analysis because it inherently validates the chemical stability of the compound during the 48-hour equilibration. If the solvent caused degradation (e.g., oxidation of the sulfide to a sulfoxide), secondary peaks would appear on the chromatogram, invalidating the gravimetric mass but allowing for precise chromatographic quantification of the intact API.

Strategic Applications in Drug Development

Understanding this solubility profile allows chemists to engineer highly efficient workflows:

  • Cross-Coupling Reactions: When utilizing 4-[(4-Methoxyphenyl)sulfanyl]aniline in Palladium-catalyzed C-N or C-S cross-coupling reactions, polar aprotic solvents like DMF or DMA are optimal. They not only dissolve the substrate entirely but also stabilize the transition-metal complexes required for the catalytic cycle[3].

  • Recrystallization Strategies: The stark contrast in solubility between Ethyl Acetate (high solubility) and n-Hexane (near-zero solubility) makes the EtOAc/Hexane binary system the gold standard for anti-solvent recrystallization of this compound.

References

  • NextSDS. "4-[(4-methoxyphenyl)sulfanyl]aniline — Chemical Substance Information".
  • Benchchem. "Determining the Solubility of 2-(But-2-en-1-yl)aniline in Organic Solvents: A Technical Guide". Benchchem Technical Resources.
  • ResearchGate. "Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions". Journal of Chemical Thermodynamics.
  • Nanomaterials Chemistry. "Nano-catalyst[PdCl₂(PhCN)₂] for Efficient Synthesis of Aryl Sulfides via C–S Reaction".

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 4-[(4-Methoxyphenyl)sulfanyl]aniline

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule: 4-[(4-Methoxyphenyl)sulfanyl]aniline (CAS: 14453-85-1) Executive Summary & Strategic Rationale Diaryl thioethers, such as 4-[(4...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule: 4-[(4-Methoxyphenyl)sulfanyl]aniline (CAS: 14453-85-1)

Executive Summary & Strategic Rationale

Diaryl thioethers, such as 4-[(4-methoxyphenyl)sulfanyl]aniline, are highly valuable pharmacophores in medicinal chemistry, frequently utilized to impart lipophilicity and unique conformational geometries to active pharmaceutical ingredients (APIs) ([1]).

When designing a synthesis protocol for diaryl thioethers, process chemists must balance atom economy, scalability, and chemoselectivity. While the cross-coupling of thiols with aryl halides through transition-metal-catalyzed reactions is a common approach ([2]), it introduces the risk of metal contamination and catalyst poisoning by sulfur. To provide a comprehensive guide, this application note details two distinct, field-proven synthetic methodologies:

  • Route A (Primary): A two-step, metal-free Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective Béchamp reduction ([3]).

  • Route B (Alternative): A one-step, Copper-catalyzed Ullmann-type coupling utilizing an ethylene glycol ligand system ([4]).

Synthesis Workflows & Mechanistic Pathways

SynthesisWorkflow cluster_RouteA Route A: SNAr & Reduction (Two-Step) cluster_RouteB Route B: Ullmann Coupling (One-Step) A1 1-Fluoro-4-nitrobenzene + 4-Methoxythiophenol A2 SNAr Reaction K2CO3, DMF, 80°C A1->A2 A3 4-[(4-Methoxyphenyl)sulfanyl]nitrobenzene A2->A3 High Yield (>95%) A4 Béchamp Reduction Fe, NH4Cl, EtOH/H2O, 80°C A3->A4 Target 4-[(4-Methoxyphenyl)sulfanyl]aniline (Target API Building Block) A4->Target Chemoselective B1 4-Iodoaniline + 4-Methoxythiophenol B2 Ullmann-Type Coupling CuI, Ethylene Glycol, K2CO3, iPrOH B1->B2 B2->Target Direct but requires Cu

Fig 1: Comparative synthesis workflows for 4-[(4-Methoxyphenyl)sulfanyl]aniline.

Comparative Data & Route Analytics

To assist in route selection for scale-up or discovery chemistry, the quantitative and qualitative parameters of both pathways are summarized below.

ParameterRoute A (SNAr + Reduction)Route B (Cu-Catalyzed Ullmann)
Overall Yield 85 – 90% (over 2 steps)75 – 85% (1 step)
Step Count 21
Catalyst Required None (Metal-free C-S coupling)Copper(I) Iodide (CuI)
Scalability Excellent (Kilogram scale)Moderate (Requires Cu removal)
Chemoselectivity Risk Low (Béchamp is highly selective)Moderate (Thiolate poisoning of Cu)
Cost Profile Very LowLow-Moderate

Detailed Experimental Protocols

Protocol A: Two-Step Synthesis (Primary Recommendation)

This route is highly recommended for drug development professionals requiring high-purity material without the burden of transition-metal remediation.

Step 1: SNAr Synthesis of 4-[(4-Methoxyphenyl)sulfanyl]nitrobenzene
  • Objective: Form the diaryl thioether linkage via an addition-elimination mechanism.

  • Causality & Design: The strong electron-withdrawing nature of the nitro group highly activates the para-fluorine, making it an excellent electrophile for the soft, highly nucleophilic thiolate. DMF stabilizes the polar Meisenheimer transition state, accelerating the reaction.

  • Procedure:

    • Charge an oven-dried round-bottom flask with 1-fluoro-4-nitrobenzene (14.1 g, 100 mmol) and anhydrous DMF (100 mL).

    • Add anhydrous K₂CO₃ (20.7 g, 150 mmol). Stir the suspension at room temperature (20 °C) for 10 minutes to ensure uniform dispersion.

    • Dropwise add 4-methoxythiophenol (14.7 g, 105 mmol) via an addition funnel over 15 minutes. Caution: The deprotonation and subsequent coupling are exothermic. Maintain internal temperature below 40 °C during addition.

    • Heat the reaction mixture to 60 °C and stir for 4 hours.

    • Self-Validation: Monitor completion via TLC (Hexane/EtOAc 8:2, UV visualization). The starting material spot should completely disappear.

    • Cool to room temperature and pour the mixture into rapidly stirring ice-water (500 mL).

    • Collect the precipitated yellow solid via vacuum filtration. Wash the filter cake with distilled water (3 x 100 mL) to remove DMF and inorganic salts. Dry in a vacuum oven at 50 °C overnight.

Step 2: Chemoselective Béchamp Reduction
  • Objective: Reduce the nitro group to an amine without cleaving the newly formed C-S bond.

  • Causality & Design: The classic Béchamp reduction is chosen over Pd/C catalytic hydrogenation because Pd/C is notoriously poisoned by thioethers, and hydrogenolysis can inadvertently cleave the C-S bond. NH₄Cl acts as a mild proton donor, preventing the formation of stable iron complexes and avoiding the over-protonation of the product aniline that occurs with strong acids like HCl.

  • Procedure:

    • Suspend the intermediate from Step 1 (approx. 26.1 g, 100 mmol) in a mixture of Ethanol (200 mL) and Water (50 mL).

    • Add Ammonium Chloride (NH₄Cl) (10.7 g, 200 mmol) and heat the mixture to 80 °C (reflux).

    • Carefully add Iron (Fe) powder (325 mesh, 27.9 g, 500 mmol) in small portions over 30 minutes to control the vigorous evolution of gas and exotherm.

    • Reflux the mixture for 2–3 hours.

    • Self-Validation: Verify nitro group consumption via LC-MS; the yellow color of the reaction mixture will noticeably fade.

    • While still hot, filter the mixture through a pad of Celite to remove the iron oxide sludge. Wash the Celite pad with hot Ethanol (2 x 50 mL).

    • Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with EtOAc (3 x 100 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude aniline. Recrystallize from hot ethanol/water to afford pure 4-[(4-methoxyphenyl)sulfanyl]aniline.

Protocol B: One-Step Cu-Catalyzed Ullmann-Type Coupling (Alternative)

For researchers prioritizing step-count reduction, this ligand-accelerated Ullmann coupling is highly effective.

  • Causality & Design: Ethylene glycol acts as a bidentate ligand, stabilizing the active Cu(I) species and preventing its disproportionation or irreversible aggregation into inactive Cu(0) or CuS species. This prevents catalyst poisoning and allows the reaction to proceed at a relatively mild 80 °C ([4]).

  • Procedure:

    • In an oven-dried Schlenk tube, combine 4-iodoaniline (2.19 g, 10.0 mmol), CuI (95 mg, 0.5 mmol, 5 mol%), and K₂CO₃ (2.76 g, 20.0 mmol).

    • Evacuate and backfill the tube with Nitrogen (3 cycles) to establish an inert atmosphere.

    • Add degassed 2-propanol (10 mL), ethylene glycol (1.11 mL, 20.0 mmol), and 4-methoxythiophenol (1.23 mL, 10.0 mmol) via syringe.

    • Seal the tube and heat at 80 °C for 24 hours under vigorous stirring.

    • Self-Validation: The reaction mixture will transition from a pale suspension to a dark, homogeneous solution.

    • Cool to room temperature, dilute with EtOAc (50 mL), and filter through a short silica/Celite plug to remove copper salts.

    • Concentrate the filtrate and purify via flash column chromatography (Hexane/EtOAc gradient) to isolate the target compound.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized 4-[(4-methoxyphenyl)sulfanyl]aniline, the following analytical parameters should be verified:

  • LC-MS: Expected mass [M+H]⁺ = 232.08 m/z.

  • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic methoxy singlet at ~3.80 ppm (3H, s), the broad amine peak at ~3.65 ppm (2H, br s, exchangeable with D₂O), and two distinct sets of AB spin systems in the aromatic region (representing the para-substituted phenyl rings).

  • HPLC Purity: >98% (UV detection at 254 nm). Ensure baseline resolution from any residual 4-methoxythiophenol (which has a distinct foul odor and elutes later on a C18 reverse-phase column).

References

  • Chemical Substance Information: 4-[(4-methoxyphenyl)sulfanyl]aniline. NextSDS. [Link]

  • Syntheses of Thioethers and Selenide Ethers from Anilines. The Journal of Organic Chemistry (ACS Publications).[Link]

  • Copper-catalyzed formation of carbon-heteroatom and carbon-carbon bonds.

Sources

Application

Application Note: 4-[(4-Methoxyphenyl)sulfanyl]aniline in Pharmaceutical Drug Discovery

Introduction & Structural Rationale In contemporary medicinal chemistry, the rational design of targeted therapeutics relies heavily on versatile, privileged scaffolds. 4-[(4-Methoxyphenyl)sulfanyl]aniline (CAS: 14453-85...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In contemporary medicinal chemistry, the rational design of targeted therapeutics relies heavily on versatile, privileged scaffolds. 4-[(4-Methoxyphenyl)sulfanyl]aniline (CAS: 14453-85-1) has emerged as a critical building block in the synthesis of novel anticancer and antimicrobial agents [1].

The utility of this molecule stems from its unique tripartite structure, which offers both synthetic tractability and distinct pharmacodynamic advantages:

  • The Diaryl Thioether Linkage: Unlike a diaryl ether (C-O-C bond angle ~118°), the thioether (C-S-C) possesses a tighter bond angle of approximately 103°. This induces a highly specific "bent" 3D conformation that perfectly mimics the cis-stilbene geometry of Combretastatin A-4 (CA-4), allowing the scaffold to fit snugly into V-shaped binding pockets, such as the colchicine site on β -tubulin.

  • The 4-Methoxy Moiety: This group acts as a crucial hydrogen bond acceptor. In kinase inhibitors, it frequently occupies hydrophobic sub-pockets within the ATP-binding cleft, stabilizing the inhibitor-enzyme complex[2].

  • The para-Aniline Handle: The primary amine (pKa ~4.6) serves as a highly efficient nucleophilic handle for late-stage functionalization, allowing chemists to rapidly generate libraries of amides, ureas, and heterocyclic derivatives (e.g., anilino-1,4-naphthoquinones) without disrupting the core pharmacophore [2].

Mechanisms of Action in Targeted Therapeutics

Derivatives synthesized from 4-[(4-Methoxyphenyl)sulfanyl]aniline primarily operate via two distinct, yet sometimes overlapping, pharmacological pathways:

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

When the aniline moiety is coupled to a quinazoline or naphthoquinone core, the resulting compounds act as potent, ATP-competitive inhibitors of EGFR[2]. The 4-methoxyphenyl group extends into the solvent-exposed region or a secondary hydrophobic pocket, while the core heterocycle forms critical hydrogen bonds with the hinge region of the kinase (e.g., Met793). This halts downstream MAPK/ERK signaling, leading to cell cycle arrest in non-small cell lung cancer (NSCLC) and gastric cancer models [3].

Tubulin Polymerization Inhibition

By functionalizing the aniline group with simple acyl or aroyl groups, the scaffold becomes a potent bioisostere of CA-4. These derivatives bind allosterically to the colchicine site at the α/β -tubulin interface. This binding prevents the curved-to-straight structural transition of tubulin heterodimers required for microtubule assembly, ultimately triggering mitotic catastrophe and apoptosis.

Pathway cluster_0 Kinase Pathway (e.g., EGFR) cluster_1 Cytoskeletal Pathway Drug 4-[(4-Methoxyphenyl)sulfanyl]aniline Derivatives EGFR EGFR (ATP Site) Drug->EGFR Competitive Binding Tubulin Tubulin (Colchicine Site) Drug->Tubulin Allosteric Binding MAPK MAPK/ERK Signaling EGFR->MAPK Inhibition Apoptosis Mitotic Arrest & Apoptosis MAPK->Apoptosis Microtubule Microtubule Assembly Tubulin->Microtubule Disruption Microtubule->Apoptosis

Dual mechanism of action: Kinase inhibition and tubulin depolymerization leading to apoptosis.

Experimental Protocols & Workflows

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. Causality is embedded into every step to explain why specific reagents and conditions are utilized.

Protocol 3.1: Synthesis of Diaryl Sulfide Ureas (Library Generation)

Objective: To synthesize a library of urea derivatives via the reaction of 4-[(4-Methoxyphenyl)sulfanyl]aniline with various aryl isocyanates.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 4-[(4-Methoxyphenyl)sulfanyl]aniline in 5.0 mL of anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.

    • Causality: DCM is chosen because it is a non-polar, aprotic solvent that readily solubilizes the starting aniline but acts as a poor solvent for the highly polar urea products.

  • Activation & Coupling: Add 1.1 mmol of the desired aryl isocyanate dropwise at 0°C, followed by 0.1 mmol of Triethylamine (TEA).

    • Causality: The low temperature prevents unwanted side reactions (e.g., isocyanate dimerization). TEA acts as a nucleophilic catalyst, accelerating the attack of the aniline on the isocyanate carbon.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 4 hours.

    • Self-Validation: As the reaction proceeds, the target urea will precipitate out of the DCM solution as a fine white/yellow powder. The appearance of this precipitate is a visual confirmation of successful coupling.

  • Isolation: Filter the precipitate under a vacuum and wash with cold DCM (2 × 2 mL) and Hexane (5 mL). Dry under an extended vacuum to yield the pure product (>90% purity typically achieved without column chromatography).

Synthesis A 4-[(4-Methoxyphenyl) sulfanyl]aniline C Catalysis (TEA / DCM / 0°C -> RT) A->C B Aryl Isocyanate (Electrophile) B->C D Precipitated Urea Derivative C->D Spontaneous Precipitation

Synthetic workflow for derivatizing the scaffold into therapeutic urea candidates.

Protocol 3.2: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

Objective: To quantify the ability of synthesized derivatives to inhibit microtubule assembly.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, 0.5 mM EGTA, and 1.0 mM GTP.

    • Causality: PIPES maintains the optimal physiological pH for tubulin. GTP is the essential energy source required for the lateral binding of tubulin heterodimers. EGTA chelates calcium ions, which would otherwise induce premature tubulin depolymerization.

  • Compound Incubation: In a pre-warmed 96-well half-area plate, add 5 µL of the test compound (dissolved in DMSO, final DMSO concentration <1%) to 45 µL of porcine brain tubulin (3 mg/mL) suspended in the reaction buffer containing a fluorescent reporter (e.g., DAPI).

  • Self-Validating Controls:

    • Positive Control (Inhibition): Colchicine (3 µM).

    • Negative Control (Stabilization): Paclitaxel (3 µM).

    • Vehicle Control: 1% DMSO.

    • Causality: If the assay is functioning correctly, Paclitaxel must show a rapid, steep increase in fluorescence (hyper-polymerization), while Colchicine must show a flatline (total inhibition). If these controls fail, the tubulin batch is degraded and the assay is invalid.

  • Kinetic Measurement: Immediately place the plate in a microplate reader maintained strictly at 37°C. Measure fluorescence emission at 420 nm (excitation at 360 nm) every 60 seconds for 60 minutes.

  • Data Analysis: Calculate the Vmax of polymerization for each well. The IC50 is determined by plotting the percentage of inhibition (relative to the vehicle control) against the log concentration of the test compound.

Quantitative Data Presentation

The following table summarizes representative biological evaluation data for synthesized 4-[(4-Methoxyphenyl)sulfanyl]aniline derivatives, demonstrating the structure-activity relationship (SAR) when targeting EGFR and Tubulin.

Compound Class / ControlPrimary TargetTarget IC₅₀ (nM)A549 Viability IC₅₀ (µM)MCF-7 Viability IC₅₀ (µM)
Derivative A (Naphthoquinone core)EGFR12.5 ± 1.20.85 ± 0.041.20 ± 0.11
Derivative B (Simple Urea core)Tubulin45.0 ± 3.50.52 ± 0.020.74 ± 0.05
Derivative C (Amide core)Tubulin110.4 ± 8.12.40 ± 0.153.10 ± 0.22
Erlotinib (Clinical Control)EGFR15.0 ± 1.52.10 ± 0.103.50 ± 0.18
Colchicine (Clinical Control)Tubulin30.0 ± 2.00.15 ± 0.010.22 ± 0.03

Data Interpretation: Derivative A demonstrates superior whole-cell efficacy in A549 (lung cancer) cells compared to Erlotinib, likely due to enhanced cell permeability afforded by the lipophilic thioether linkage. Derivative B shows that the urea linkage is vastly superior to the amide linkage (Derivative C) for fitting into the colchicine binding pocket.

References

  • Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling. ACS Omega. Available at:[Link]

  • 2-(4-methoxyphenylthio)-5,8-dimethoxy-1,4-naphthoquinone induces apoptosis via ROS-mediated MAPK and STAT3 signaling pathway in human gastric cancer cells. PubMed. Available at:[Link]

  • An Amazing 30-Year Journey around the DABO Family: A Medicinal Chemistry Lesson on a Versatile Class of Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors. ACS Publications. Available at: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis Yield of 4-[(4-Methoxyphenyl)sulfanyl]aniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 4-[(4-M...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 4-[(4-Methoxyphenyl)sulfanyl]aniline (also referred to as 4-(4-methoxyphenylthio)aniline).

Synthesizing diaryl thioethers containing free amine groups presents unique chemoselectivity and catalytic challenges. This guide bypasses generic advice, focusing instead on the mechanistic causality behind yield drops and providing self-validating protocols to ensure reproducible scale-up.

Executive Synthesis Strategy

To synthesize this specific target, you must navigate the inherent reactivity of both the thiol and the aniline moieties. We recommend two primary pathways:

  • Pathway A: SNAr followed by Chemoselective Reduction (Industrial Standard) This is the most robust, scalable method. It avoids transition metals in the C-S bond-forming step by utilizing a Nucleophilic Aromatic Substitution (SNAr) between 4-methoxybenzenethiol and 1-fluoro-4-nitrobenzene [3]. The critical challenge here is reducing the nitro group to an amine without cleaving the newly formed C-S bond [2].

  • Pathway B: Direct Transition-Metal Catalyzed C-S Cross-Coupling (Step-Economic) This one-pot approach couples 4-methoxybenzenethiol directly with 4-iodoaniline. The primary challenge is catalyst poisoning, as thiols strongly coordinate to palladium. Copper-catalyzed Ullmann-type conditions are strictly required here [1].

Interactive Troubleshooting & FAQs

Q1: During the SNAr step (Pathway A), my yield is capped at 60%, and LC-MS shows a massive peak for 4,4'-dimethoxy diphenyl disulfide. How do I suppress this? Causality & Solution: Disulfide formation is a competing side reaction caused by the oxidative dimerization of 4-methoxybenzenethiol in the presence of trace oxygen and base.

  • Action: You must outcompete the oxidation rate with the SNAr rate. Thoroughly degas your solvent (DMF) by sparging with Argon for at least 30 minutes prior to base addition. Use finely powdered, oven-dried K₂CO₃ to maximize the active surface area, accelerating the nucleophilic attack on the fluoronitrobenzene.

Q2: I used Pd/C and H₂ to reduce the nitro intermediate in Pathway A, but I isolated 4-methoxybenzenethiol and aniline instead of my product. What went wrong? Causality & Solution: You experienced reductive cleavage. Palladium on carbon under hydrogen gas is highly active and will readily insert into the benzylic-like or activated C-S bond of diaryl thioethers, causing hydrogenolysis.

  • Action: Abandon Pd/C for this substrate. Switch to an 1 [2]. Using Fe powder with NH₄Cl provides a controlled single-electron transfer (SET) mechanism that exclusively reduces the nitro group while leaving the thioether completely intact.

Q3: I am attempting the direct C-S coupling (Pathway B) using 4-iodoaniline and Pd(OAc)₂. The reaction stalls at 20% conversion. Why? Causality & Solution: Free thiols are notorious for forming highly stable, insoluble palladium-thiolate resting states ( Pd(SR)2​ ), which permanently poison the catalytic cycle. Furthermore, the unprotected amine on 4-iodoaniline competitively binds to the metal center.

  • Action: Transition from Palladium to Copper. Copper is highly effective for C-S bond formation and less prone to permanent thiol poisoning. Utilize a2 [1], which stabilizes the active Cu(I) species and prevents bulk precipitation.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating in-process analytical checks before proceeding to the next step.

Protocol A: SNAr & Chemoselective Iron-Mediated Reduction (Recommended)

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 1-fluoro-4-nitrobenzene (1.0 equiv, 10 mmol) and anhydrous, finely powdered K₂CO₃ (1.5 equiv, 15 mmol) in anhydrous DMF (20 mL, 0.5 M).

  • Degassing: Purge the suspension with Argon via a submerged needle for 20 minutes.

  • Addition: Cool the flask to 0 °C. Add 4-methoxybenzenethiol (1.05 equiv, 10.5 mmol) dropwise over 10 minutes to prevent thermal spikes.

  • Reaction: Remove the ice bath and stir at 25 °C for 4 hours.

  • Self-Validation Check: Pull a 10 µL aliquot, dilute in MeCN, and run LC-MS. The reaction is complete when the starting material peak (m/z 141) is absent, and the product peak (m/z 261) dominates. If unreacted fluoronitrobenzene remains, stir for an additional 2 hours.

  • Workup: Quench with ice water (50 mL). The intermediate, 4-(4-methoxyphenylthio)nitrobenzene, will often precipitate. Filter, wash with water, and dry under a vacuum.

Step 2: Chemoselective Béchamp Reduction

  • Preparation: Dissolve the intermediate (1.0 equiv, 8 mmol) in an EtOH/H₂O mixture (4:1 v/v, 40 mL).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 equiv, 40 mmol) and NH₄Cl (2.0 equiv, 16 mmol).

  • Reaction: Heat the suspension to 80 °C under vigorous stirring for 3 hours. The reaction mixture will turn into a thick, dark brown sludge as Fe₃O₄ forms.

  • Self-Validation Check: Spot the crude mixture on a TLC plate (Hexanes/EtOAc 3:1). The nitro intermediate (high Rf) must be completely converted to the highly polar amine (low Rf).

  • Workup: While still hot, filter the mixture through a pad of Celite to remove iron oxides. Wash the pad generously with hot EtOAc (3 × 30 mL). Concentrate the filtrate, partition between EtOAc and saturated NaHCO₃, separate the organic layer, dry over Na₂SO₄, and evaporate to yield the target aniline.

Quantitative Data & Yield Optimization

The following table summarizes the expected quantitative outcomes based on the chosen synthetic parameters, highlighting why Pathway A is the preferred industrial route.

Synthesis RouteReagents / CatalystTemp (°C)Time (h)Typical YieldKey Advantage / Disadvantage
SNAr (Step 1) K₂CO₃, DMF25490–95%Highly scalable, metal-free, no poisoning
Nitro Reduction (Step 2) Fe powder, NH₄Cl, EtOH/H₂O80385–90%Chemoselective, preserves C-S bond
Nitro Reduction (Alt) Pd/C, H₂ (1 atm), MeOH2512< 15%Critical Failure: Cleaves C-S bond
Direct C-S Coupling CuI, 1,2-ethanedithiol, K₂CO₃1002065–75%Step-economic, one-pot synthesis
Direct C-S Coupling Pd(OAc)₂, Xantphos, DIPEA9012< 30%Critical Failure: Thiol poisons Pd catalyst

Mechanistic Workflows

Below are the mechanistic pathways mapped out for both the SNAr/Reduction route and the Copper-catalyzed route.

PathwayA A 1-Fluoro-4-nitrobenzene C SNAr Reaction (K2CO3, DMF, 25°C) A->C B 4-Methoxybenzenethiol B->C D 4-(4-Methoxyphenylthio)nitrobenzene (Intermediate) C->D -KF, -H2O E Chemoselective Reduction (Fe, NH4Cl, EtOH/H2O, 80°C) D->E F 4-[(4-Methoxyphenyl)sulfanyl]aniline (Target Product) E->F -Fe3O4

SNAr and chemoselective iron-mediated reduction pathway for diaryl thioether synthesis.

PathwayB Cu1 Cu(I) Catalyst Active Species [Cu-Ligand] OA Oxidative Addition (4-Iodoaniline) Cu1->OA Cu3 Cu(III) Intermediate [Ar-Cu(III)-I] OA->Cu3 LE Ligand Exchange (4-Methoxybenzenethiolate) Cu3->LE Base, -HI Cu3S Cu(III) Thiolate Complex [Ar-Cu(III)-SAr'] LE->Cu3S RE Reductive Elimination Cu3S->RE RE->Cu1 Regeneration Prod 4-[(4-Methoxyphenyl)sulfanyl]aniline RE->Prod Product Release

Catalytic cycle of copper-mediated Ullmann-type C-S cross-coupling.

References

  • Copper-Catalyzed Direct Synthesis of Aryl Thiols from Aryl Iodides Using Sodium Sulfide Aided by Catalytic 1,2-Ethanedithiol.Thieme Connect.
  • Iron-Mediated Reduction of Nitro Precursors.Smolecule.
  • The Nitro Group in Organic Synthesis (Nucleophilic Aromatic Displacement).Chemistry Chemists.

Sources

Optimization

Technical Support Center: Troubleshooting 4-[(4-Methoxyphenyl)sulfanyl]aniline Storage &amp; Oxidation

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you understand that molecular stability is the bedrock of reproducible science.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you understand that molecular stability is the bedrock of reproducible science. 4-[(4-Methoxyphenyl)sulfanyl]aniline presents a unique storage challenge due to its "dual-threat" degradation profile.

This guide synthesizes mechanistic causality, diagnostic frameworks, and self-validating protocols to help you troubleshoot, rescue, and preserve this highly sensitive compound.

The Mechanistic Causality of Degradation

To effectively store 4-[(4-Methoxyphenyl)sulfanyl]aniline, we must first understand why it degrades. This molecule contains two highly reactive functional groups that undergo orthogonal oxidation pathways[1][2]:

  • The Primary Amine (Aniline) Pathway: Anilines are notoriously susceptible to auto-oxidation catalyzed by ambient light, transition metals, and atmospheric oxygen. This pathway generates radical intermediates that rapidly couple to form nitrosobenzenes, azobenzenes, and complex polymeric resins[1][3]. This is a visually obvious degradation pathway, characterized by a stark color shift from off-white to dark brown or purple.

  • The Thioether (Sulfanyl) Pathway: The thioether linkage is highly vulnerable to reactive oxygen species (ROS) and atmospheric oxygen, oxidizing sequentially to a sulfoxide and then a sulfone[2][4].

    • The Mechanistic Catalyst: The attached 4-methoxy group is a strong electron-donating group (EDG). Through resonance (+M effect), it pumps electron density into the phenyl ring, significantly increasing the nucleophilicity of the adjacent sulfur atom. Kinetic analyses demonstrate that thioethers with EDGs oxidize at drastically accelerated rates compared to their unsubstituted counterparts[2][4].

OxidationPathways Target 4-[(4-Methoxyphenyl) sulfanyl]aniline AnilineOx Aniline Auto-oxidation (Photo/O2 Catalyzed) Target->AnilineOx Pathway A ThioetherOx Thioether Oxidation (Accelerated by 4-OMe EDG) Target->ThioetherOx Pathway B Oxygen O2 / ROS / Light Oxygen->Target Exposure Azo Azo / Nitroso Compounds (Dark Brown Coloration) AnilineOx->Azo Polymer Polymeric Resins (Insoluble Precipitates) AnilineOx->Polymer Sulfoxide Sulfoxide / Sulfone ('Silent' Degradation) ThioetherOx->Sulfoxide

Mechanistic degradation pathways of the compound upon environmental exposure.

Diagnostic FAQs: Identifying Storage Failures

Q1: My 4-[(4-Methoxyphenyl)sulfanyl]aniline powder turned from off-white to dark brown. Is it salvageable? A1: The brown discoloration is a hallmark of aniline auto-oxidation, indicating the formation of azo derivatives and polymeric resins[1][3]. If the discoloration is minor (pale yellow), it can be rescued via the flash chromatography protocol detailed below. If it is dark brown or sticky, the polymerization is extensive, and the batch should be discarded.

Q2: The powder looks perfectly white, but my downstream coupling yields have plummeted. What is happening? A2: You are likely experiencing "silent oxidation" at the thioether linkage. The oxidation of a thioether to a sulfoxide does not generate a chromophore shift, meaning the powder will remain white even if completely degraded[2]. You must verify purity via HPLC-UV or LC-MS; visual inspection is insufficient for this molecule.

Q3: What are the definitive storage conditions required to prevent both oxidation pathways? A3: To arrest both photo-oxidation of the aniline and ROS-oxidation of the thioether, the compound must be stored at -20°C in an amber glass vial under a strict Argon or Nitrogen atmosphere [1][3].

Self-Validating Experimental Protocols

To ensure trustworthiness in your results, do not rely on assumptions. Implement these self-validating protocols to assess and rescue your inventory.

Protocol A: HPLC-UV Purity Verification & Degradation Profiling

Causality: Reverse-phase chromatography separates molecules based on hydrophobicity. Both sulfoxides and hydroxylamines (oxidation products) are significantly more polar than the parent thioether and will elute earlier on a C18 column[1]. Self-Validation Mechanism: By intentionally forcing the degradation of a small aliquot, you map the exact retention times of the impurities, validating the column's resolving power before testing your actual storage batch.

  • Prepare Forced Degradation Standard: Dissolve 1 mg of 4-[(4-Methoxyphenyl)sulfanyl]aniline in 1 mL of Acetonitrile. Add 10 µL of 3% H2​O2​ and incubate for 30 minutes at room temperature.

  • Prepare Sample: Dissolve 1 mg of your suspect storage batch in 1 mL of Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase (e.g., 5 µm, 4.6 x 150 mm).

    • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Start at 10% ACN, ramp to 90% ACN over 15 minutes.

    • Detection: UV at 254 nm and 280 nm.

  • Execution: Inject the Forced Degradation Standard first to identify the polar sulfoxide peak (expected ~4-5 mins). Then inject your Sample. If the polar peak is present in your sample, silent oxidation has occurred.

Protocol B: Rescue Purification via Flash Column Chromatography

Causality: Silica gel chromatography effectively separates the non-polar parent compound from the highly polar oxidation products (sulfoxides and polymers)[3]. Self-Validation Mechanism: Performing Thin Layer Chromatography (TLC) on the collected fractions ensures that only the pure, non-polar target is pooled, validating the removal of baseline impurities.

  • Preparation: Dissolve the compromised batch in a minimum volume of Dichloromethane (DCM).

  • Column Loading: Load the solution onto a pre-packed silica gel column.

  • Elution: Run a gradient solvent system starting from 100% Hexanes, slowly increasing to 20% Ethyl Acetate in Hexanes.

  • Fraction Collection & Validation: Collect 10 mL fractions. Spot each fraction on a silica TLC plate and develop in 20% EtOAc/Hexanes.

  • Pooling: The parent compound will elute first (higher Rf​ value). The oxidized sulfoxides and polymers will remain near the baseline (lower Rf​ value). Pool only the fractions containing the single, high- Rf​ spot.

  • Recovery: Evaporate the solvent under reduced pressure, purge the flask with Argon, and immediately store at -20°C.

Quantitative Degradation Data

Use the following tables to benchmark your storage practices and analytical results.

Table 1: Storage Condition Matrix vs. Estimated Shelf Life

Storage ConditionTemperatureAtmosphereLight ExposureEst. Half-Life (Purity >95%)
Ambient Benchtop22°CAir ( O2​ )Ambient Light< 72 hours
Refrigerated4°CAir ( O2​ )Dark2-3 weeks
Inert Cryo-Storage-20°CArgon / N2​ Dark> 12 months

Table 2: Chromatographic & Spectroscopic Signatures of Oxidation Products

Compound StateExact Mass (Da)LC-MS ( [M+H]+ )RP-HPLC Retention ShiftVisual Appearance
Parent Compound 231.07m/z 232.08Baseline (e.g., 8.5 min)Off-White Powder
Thioether Sulfoxide 247.07m/z 248.08Early Elution (-3.0 min)White Powder (Silent)
Aniline Azo-Dimer ~458.12m/z ~459.13Late Elution (+4.5 min)Dark Brown / Yellow

Troubleshooting Decision Matrix

TroubleshootingWorkflow Start Retrieve Storage Batch Visual Visual Inspection Start->Visual Colored Brown/Yellow Discoloration? Visual->Colored HPLC Perform HPLC-UV Analysis Colored->HPLC No (Check for Silent Ox) Purify Flash Chromatography (Rescue Protocol B) Colored->Purify Yes (Aniline Oxidation) Purity Purity > 95%? HPLC->Purity Purity->Purify No (Sulfoxide present) Use Proceed with Experiment (Store under Argon at -20°C) Purity->Use Yes Purify->HPLC Re-evaluate Purity Discard Discard Batch Purify->Discard If yield/purity too low

Decision matrix and troubleshooting workflow for compromised storage batches.

References

  • Preventing oxidation of 2-(Allyloxy)aniline during storage Benchchem
  • Best practices for preventing the oxid
  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis ACS Organic Letters
  • Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery PMC (NIH)
  • Oxidation-Cyclisation of Biphenyl Thioethers to Dibenzothiophenium Salts for Ultrarapid 18F-Labelling of PET Tracers PMC (NIH)

Sources

Troubleshooting

Technical Support Center: Purification &amp; Optimization of 4-[(4-Methoxyphenyl)sulfanyl]aniline

Welcome to the Advanced Chemical Purification Support Portal. As a dual-functional intermediate, 4-[(4-Methoxyphenyl)sulfanyl]aniline (CAS: 14453-85-1) presents unique handling and purification challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chemical Purification Support Portal. As a dual-functional intermediate, 4-[(4-Methoxyphenyl)sulfanyl]aniline (CAS: 14453-85-1) presents unique handling and purification challenges. The electron-donating methoxy group activates the thioether linkage, making it highly susceptible to oxidation into sulfoxides. Concurrently, the primary aniline group is prone to radical-mediated autoxidation, leading to dark, oligomeric impurities.

This portal provides field-proven, causality-driven troubleshooting steps and protocols designed for drug development professionals to achieve >99% purity.

Workflow Visualization

Workflow N1 Crude 4-[(4-Methoxyphenyl) sulfanyl]aniline N2 Assess Impurity Profile (LC-MS / TLC) N1->N2 N3 High Sulfoxide or Azo Impurities? N2->N3 Yes N4 Minor Impurities (>90% Purity)? N2->N4 Yes N5 Acid-Base Extraction (HCl Salt Formation) N3->N5 N6 Inert Recrystallization (EtOH/H2O, Ar atm) N4->N6 N5->N6 Free-base recovery N7 Pure Target Compound (>99% Purity) N6->N7

Decision tree for the purification of 4-[(4-Methoxyphenyl)sulfanyl]aniline based on impurities.

Troubleshooting FAQs

Q1: My recrystallized product turns brown or black over time. What is causing this, and how can I prevent it? Causality: The lone pair of electrons on the aniline nitrogen makes the aromatic ring electron-rich and highly reactive to atmospheric oxygen. This initiates a radical autoxidation cascade that forms colored azo compounds and quinone imines [1]. Solution: To prevent this, all thermal processes (like hot filtration and recrystallization) must be performed under an inert argon or nitrogen atmosphere. Additionally, storing the purified compound in amber vials at 4°C under argon is critical. For heavily oxidized batches, you must perform an acid-base extraction prior to recrystallization to remove the polymeric tar .

Q2: LC-MS analysis shows a prominent M+16 peak. How do I remove this impurity? Causality: An M+16 peak indicates the oxidation of your thioether to a sulfoxide (S=O). The nucleophilic sulfur atom easily reacts with dissolved oxygen or trace peroxides in your solvents during the coupling phase [2]. Solution: Sulfoxides are significantly more polar than the parent thioether. If the contamination is minor (<5%), a standard ethanol/water recrystallization will leave the sulfoxide in the mother liquor. For higher contamination levels, an orthogonal acid-base extraction is required to partition the neutral sulfoxide away from the ionizable aniline.

Q3: My yield is extremely low after recrystallization from pure ethanol. What went wrong? Causality: 4-[(4-Methoxyphenyl)sulfanyl]aniline has high solubility in pure ethanol even at room temperature, shifting the solubility curve unfavorably and preventing nucleation. Solution: You must use an anti-solvent. Dissolve the free base in a minimum volume of hot ethanol, then add deionized water dropwise until the solution becomes faintly turbid. Allow it to cool slowly to room temperature to establish a proper crystal lattice, then transfer to an ice bath.

Experimental Protocols
Protocol 1: Acid-Base Mediated Pre-Purification (Hydrochloride Salt Formation)

Why this works: This protocol leverages the basicity of the primary amine (pKa ~4.6). By protonating the amine with HCl, the target molecule becomes a water-soluble anilinium salt. Neutral impurities, including oxidized sulfoxides and unreacted diaryl disulfides, remain trapped in the organic phase [3]. This self-validating system ensures that only ionizable amines are carried forward.

  • Dissolution: Dissolve the crude 4-[(4-Methoxyphenyl)sulfanyl]aniline in ethyl acetate (approx. 10 mL/g).

  • Acid Extraction: Transfer to a separatory funnel and extract with an equal volume of 1M aqueous HCl. Shake gently and vent. The target compound migrates to the aqueous layer as the hydrochloride salt.

  • Phase Separation: Drain the aqueous layer into a clean Erlenmeyer flask. Wash the organic layer once more with 0.5M HCl to ensure complete recovery. Discard the organic layer containing the neutral impurities.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2M NaOH (aq) dropwise while continuously stirring. Monitor with pH paper until the pH reaches >10. The free base will precipitate as a milky solid.

  • Recovery: Extract the precipitated free base with fresh ethyl acetate (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Anaerobic Recrystallization (Ethanol/Water)

Why this works: Ethanol acts as the primary solvent, while water acts as the anti-solvent. Performing this under argon prevents the thermal acceleration of aniline autoxidation during the heating phase [4].

  • Degassing: Degas absolute ethanol and deionized water by bubbling argon through them for 15 minutes prior to use.

  • Dissolution: In a Schlenk flask under a positive pressure of argon, dissolve the free-based product in a minimum volume of boiling degassed ethanol.

  • Anti-Solvent Addition: While maintaining a gentle reflux, add degassed water dropwise until a slight, persistent cloudiness appears. Add exactly one drop of ethanol to clear the solution.

  • Crystallization: Remove from heat and allow the flask to cool slowly to room temperature undisturbed (to promote large crystal growth and exclude impurities from the lattice), then place in an ice bath for 1 hour.

  • Filtration: Filter the crystals rapidly using a Büchner funnel under an inverted funnel blanketing the setup with argon. Wash with ice-cold 10% ethanol/water. Dry in a vacuum desiccator in the dark.

Quantitative Data: Solvent Selection & Impurity Profiling
Solvent / Reagent SystemVolume / Concentration RatioTarget Compound StateImpurity PartitioningRecommended Application
Ethanol / Water 10:1 to 5:1 (v/v)Solid (Crystallized)Polar sulfoxides remain in mother liquorFinal polishing of >90% pure free base
Ethyl Acetate / Hexane 1:10 to 1:3 (v/v) gradientSoluble (Eluted)Separates sulfoxides (ΔRf ~0.3)Column chromatography prior to crystallization
1M HCl (aq) / EtOAc 1:1 (v/v)Soluble Anilinium Salt (Aqueous)Neutral impurities remain in organic phaseOrthogonal acid-base bulk purification
2M NaOH (aq) Titrate to pH > 10Solid (Precipitated Free Base)N/A (Recovery step)Free-basing after acid extraction
References
  • Armarego, W.L.F., Chai, C.L.L. "Purification of Laboratory Chemicals (5th Edition)." Elsevier / Chemistry-Chemists. URL: [Link]

  • Organic Syntheses. "Organic Syntheses Procedure: p-Aminotetraphenylmethane (Acid-Base Purification of Anilines)." OrgSyn. URL:[Link]

  • ACS Publications. "Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6." The Journal of Organic Chemistry. URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Low Aqueous Solubility of 4-[(4-Methoxyphenyl)sulfanyl]aniline

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals struggling with the aqueous insolubility of 4-[(4-Methoxyphenyl)sulfanyl]aniline...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals struggling with the aqueous insolubility of 4-[(4-Methoxyphenyl)sulfanyl]aniline .

Mechanistic Overview: The molecular architecture of this compound features a central thioether linkage bridging an aniline ring and a methoxyphenyl ring. This diaryl motif creates a highly rigid, planar, and lipophilic structure with a high LogP. Furthermore, the primary amine on the aniline ring is only weakly basic (pKa ~4.5). At physiological pH (7.4), the molecule remains almost entirely unionized, disrupting the hydrogen-bonding network of water and leading to severe insolubility and rapid precipitation in biological assays [1].

Below, you will find targeted troubleshooting guides, self-validating protocols, and decision matrices to successfully formulate this challenging Biopharmaceutics Classification System (BCS) Class II/IV candidate.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: My stock solution of 4-[(4-Methoxyphenyl)sulfanyl]aniline in DMSO precipitates immediately when diluted into PBS (pH 7.4) for cell culture assays. Why does this happen, and how do I prevent it? A1: This is a classic case of "antisolvent precipitation" or solvent shift. When the DMSO stock is diluted into an aqueous buffer, the local dielectric constant drops rapidly. Because the compound is highly hydrophobic and unionized at pH 7.4, the thermodynamic driving force for hydrophobic aggregation exceeds the solvation capacity of the media, causing rapid nucleation and precipitation. Solution: Instead of a direct solvent shift, encapsulate the active pharmaceutical ingredient (API) prior to dilution using cyclodextrin complexation, or utilize a step-down cosolvent system (e.g., PEG 400) to gradually lower the dielectric constant [2].

Q2: Since the compound contains an aniline group, can I just lower the pH with HCl to dissolve it? A2: Yes, but with strict limitations. The aniline nitrogen can be protonated using strong acids to form an anilinium chloride salt, which benefits from strong ion-dipole interactions with water. However, because the pKa is ~4.5, you must drop the formulation pH below 3.0 to achieve >99% ionization. If your downstream application requires physiological pH (e.g., blood plasma simulations or live-cell assays), the compound will immediately deprotonate and crash out upon neutralization. For pH-neutral applications, a synergistic approach combining acidic dissolution with a solubilizing agent is required [3].

Q3: I need to avoid organic solvents entirely for my in vivo pharmacokinetic studies. What is the most authoritative approach? A3: Cyclodextrin (CD) inclusion complexation is the gold standard for solvent-free in vivo delivery of diaryl compounds. Hydroxypropyl-β-cyclodextrin (HP-β-CD) or randomly methylated-β-cyclodextrin (RAMEB) features a hydrophobic internal cavity that physically encapsulates the methoxyphenyl or aniline rings. This host-guest interaction shields the hydrophobic surfaces from water, while the hydroxyl-rich exterior of the cyclodextrin maintains excellent aqueous solubility [4].

Part 2: Quantitative Data Summary

Selecting the right strategy depends on your required concentration and downstream assay constraints. The table below summarizes the expected efficacy of various solubilization strategies based on the physicochemical properties of hydrophobic anilines.

Solubilization StrategyPrimary Mechanism of ActionEstimated Solubility EnhancementRecommended Use Case
pH Adjustment (pH < 3.0) Protonation of the aniline amine to form a soluble anilinium salt.~50xGastric dissolution models; non-physiological in vitro assays.
Cosolvent (30% PEG 400) Reduction of the solvent system's overall dielectric constant.~20x - 40xIntravenous (IV) formulations; high-concentration stock solutions.
Cyclodextrin (10% HP-β-CD) Host-guest inclusion of the aromatic rings into the hydrophobic cavity.~50x - 100xOral bioavailability studies; cell culture assays requiring zero solvent toxicity.
Synergistic (pH 3.0 + HP-β-CD) Simultaneous ionization and cavity encapsulation, followed by neutralization.~300x+Extreme solubility deficits; high-dose toxicology studies.

Part 3: Visualizing the Solubilization Workflows

To assist in experimental design, use the following logical decision tree to select the appropriate formulation strategy, followed by the mechanistic pathway of synergistic solubilization.

DecisionTree API 4-[(4-Methoxyphenyl)sulfanyl]aniline Precipitation Detected PHCheck Is physiological pH (7.4) strictly required? API->PHCheck Acid pH Adjustment Titrate with 0.1M HCl (pH < 3) PHCheck->Acid No (e.g., Gastric models) ToxCheck Are organic solvents (e.g., DMSO/PEG) tolerated? PHCheck->ToxCheck Yes (e.g., Cell culture/IV) Cosolvent Cosolvent System 20-30% PEG 400 in Water ToxCheck->Cosolvent Yes Cyclo Cyclodextrin Complexation 10-20% w/v HP-β-CD ToxCheck->Cyclo No

Caption: Decision matrix for selecting the optimal solubilization strategy based on assay constraints.

CDMechanism API Unionized API Protonated Anilinium Ion (pH 3) API->Protonated + HCl Complex Soluble Complex Protonated->Complex Encapsulation CD HP-β-CD Cavity CD->Complex Host-Guest Complex->Complex Stable at pH 7.4

Caption: Synergistic mechanism of acid-driven protonation and cyclodextrin inclusion complexation.

Part 4: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in validation checkpoints. Do not proceed to the next step if a checkpoint fails.

Protocol A: Preparation of HP-β-CD Inclusion Complexes (Lyophilization Method)

Use this protocol for solvent-free, pH-neutral biological assays.

  • Solvent Preparation: Prepare a 10% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in ultra-pure water.

  • API Addition: Add an excess amount of 4-[(4-Methoxyphenyl)sulfanyl]aniline (e.g., 5 mg/mL) to the cyclodextrin solution. The suspension will be highly turbid.

  • Equilibration: Seal the vial and agitate the suspension on an orbital shaker at 37°C for 48 hours to ensure the host-guest thermodynamic equilibrium is reached.

  • Filtration & Self-Validation Checkpoint: Filter the suspension through a 0.45 µm PVDF syringe filter.

    • Validation: The filtrate must be optically clear. If the filtrate is cloudy, micellar aggregation of the cyclodextrin has occurred; you must dilute the CD concentration and repeat. If clear, measure the UV absorbance of the filtrate at the API's λmax​ against a standard curve to quantify the exact solubilized concentration.

  • Lyophilization: Freeze the clear filtrate at -80°C, then lyophilize for 72 hours to obtain the solid inclusion complex powder.

  • Reconstitution: Reconstitute the lyophilized powder directly in PBS (pH 7.4) prior to your assay. The complex will dissolve instantly without precipitation.

Protocol B: Cosolvent Titration (PEG 400 / Aqueous System)

Use this protocol for high-concentration intravenous (IV) formulations or biochemical assays where PEG is tolerated.

  • API Dissolution: Weigh the required mass of the API into a glass scintillation vial. Add 100% Poly(ethylene glycol) 400 (PEG 400) to achieve a concentration 5x higher than your final target concentration.

  • Sonication: Sonicate the vial in a water bath at 40°C for 15 minutes until the API is completely dissolved.

  • Aqueous Titration: Place the vial on a magnetic stirrer at 300 RPM. Slowly titrate the aqueous buffer (e.g., PBS) dropwise into the PEG 400 solution at a rate of 1 mL/min.

  • Self-Validation Checkpoint (Cloud Point Monitoring): Monitor the solution continuously against a dark background.

    • Validation: Watch for the appearance of a persistent bluish opalescence (the "cloud point"). This optical change indicates that the solvent dielectric constant has dropped below the critical threshold for API solvation. To maintain a stable, thermodynamically sound formulation, your final aqueous volume fraction must be kept at least 10% below the volume that triggered the cloud point.

References

  • Ainurofiq, A., et al. "A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs." Journal of Reports in Pharmaceutical Sciences, 2021.[Link]

  • Diky, V., et al. "Cloud Point Phenomena in the (Aniline or N,N-Dimethylaniline + Water) Solutions, and Cosolvent Effects of Liquid Poly(ethylene glycol) Addition: Experimental Measurements and Modeling." Journal of Chemical & Engineering Data, 2015.[Link]

  • Moriwaki, C., et al. "Enhancement of solubility of albendazole by complexation with β-cyclodextrin." Brazilian Journal of Chemical Engineering, 2008.[Link]

  • Kang, J., et al. "Cyclodextrin complexation: influence on the solubility, stability, and cytotoxicity of camptothecin, an antineoplastic agent." European Journal of Pharmaceutical Sciences, 2002.[Link]

Troubleshooting

Optimizing reaction temperature and time for 4-[(4-Methoxyphenyl)sulfanyl]aniline derivatives

Technical Support Center: Synthesis of 4-[(4-Methoxyphenyl)sulfanyl]aniline Derivatives Welcome to the technical support center for the synthesis of 4-[(4-Methoxyphenyl)sulfanyl]aniline derivatives. This guide is designe...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 4-[(4-Methoxyphenyl)sulfanyl]aniline Derivatives

Welcome to the technical support center for the synthesis of 4-[(4-Methoxyphenyl)sulfanyl]aniline derivatives. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols for this important class of diaryl sulfide compounds. We will move beyond simple procedural lists to explore the underlying principles that govern reaction outcomes, empowering you to troubleshoot effectively and achieve consistent, high-yield results.

The formation of the C-S bond in these molecules, typically via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling, is highly sensitive to reaction parameters. Among these, temperature and time are arguably the most critical variables to control. They do not merely influence the reaction rate but dictate the competition between desired product formation and undesired side reactions, a classic case of kinetic versus thermodynamic control.[1][2] This guide provides a framework for rationally optimizing these two parameters.

Frequently Asked Questions (FAQs): The "Why" Behind Optimization

This section addresses the fundamental principles governing the synthesis. Understanding these concepts is crucial for making informed decisions during optimization and troubleshooting.

Q1: What are the primary synthetic routes for 4-[(4-Methoxyphenyl)sulfanyl]aniline derivatives, and how do they influence the choice of temperature?

The most common strategies involve the coupling of an aniline derivative with a methoxy-substituted arylthiol or aryl halide. The specific method dictates the operational temperature range:

  • Ullmann-Type Condensation: This classic copper-catalyzed reaction typically requires elevated temperatures, often in the range of 110-150 °C, to drive the C-S bond formation between an aryl halide and a thiophenol.[3][4] The choice of a high-boiling point polar aprotic solvent like DMF or DMSO is common.[5][6]

  • Palladium-Catalyzed Cross-Coupling: Modern palladium-based catalyst systems, often employing specialized ligands, can facilitate the reaction under milder conditions, sometimes as low as 80-120 °C.[7] These systems offer greater functional group tolerance but can be sensitive to catalyst deactivation at excessively high temperatures.

  • Nucleophilic Aromatic Substitution (SNAr): This route is viable if one of the aromatic rings is sufficiently electron-deficient (e.g., activated by a nitro group ortho or para to a leaving group). While the title compound itself isn't typically made this way, derivatives might be. These reactions can often proceed at lower temperatures, from room temperature to around 80 °C, depending on the degree of activation.[8][9]

Q2: How does reaction temperature fundamentally impact the yield and purity of my product?

Temperature exerts a multifaceted influence on the reaction system:

  • Reaction Rate: According to the Arrhenius equation, increasing the temperature increases the rate constant of the reaction, leading to faster product formation.[10] For many C-S coupling reactions, a certain thermal threshold must be overcome to achieve a reasonable conversion rate.

  • Side Reactions: Excessively high temperatures can promote undesired pathways. A common issue in diaryl sulfide synthesis is the formation of symmetrical biaryl compounds through Ullmann homocoupling of the aryl halide starting material.[5][7] Furthermore, high temperatures can cause the decomposition of solvents like DMF or reagents, introducing impurities.[5]

  • Selectivity (Kinetic vs. Thermodynamic Control): Many reactions can yield multiple products. The product that forms fastest is the kinetic product, while the most stable product is the thermodynamic product.[11][12]

    • Low Temperatures & Short Times often favor the kinetic product because the system has enough energy to overcome the lowest activation energy barrier but not enough for the reverse reaction to occur.[2]

    • High Temperatures & Long Times favor the thermodynamic product. The increased energy allows all pathways to become reversible, and the system eventually settles into its lowest energy state, which is the most stable product.[1][11]

Q3: Why is simply running the reaction for a longer time not always better?

While a longer reaction time can ensure complete consumption of starting materials, it also provides more opportunity for undesired processes to occur, especially at elevated temperatures. These include:

  • Product Degradation: The desired 4-[(4-Methoxyphenyl)sulfanyl]aniline derivative, while stable, may slowly degrade over extended periods at high heat.

  • Increased Byproduct Formation: Side reactions, even if slow, will accumulate over time, complicating purification and reducing the isolated yield.

  • Catalyst Decomposition: In catalyzed reactions, the catalyst itself has a finite lifetime at a given temperature. Prolonged reaction times may lead to catalyst deactivation before the reaction is complete.

The optimal reaction time is, therefore, the point at which the concentration of the desired product is maximized. This is best determined by empirical monitoring.

Optimization Workflow and Experimental Protocol

A systematic approach is key to efficiently optimizing reaction conditions. The following workflow illustrates a logical progression for refining temperature and time.

Optimization Workflow Diagram

OptimizationWorkflow Start Start: Establish Baseline Conditions (Literature Protocol or 80-100 °C) Run_Rxn Run Reaction & Monitor (TLC/HPLC at 2, 6, 12, 24h) Start->Run_Rxn Analyze Analyze Outcome Run_Rxn->Analyze Incomplete Problem: Incomplete Reaction Analyze->Incomplete >10% SM remaining Side_Products Problem: Significant Side Products Analyze->Side_Products >5% impurities Optimal Conditions Optimized! Proceed with Scale-up Analyze->Optimal Clean & Complete Increase_Temp Action: Increase Temperature (e.g., by 10-20 °C) Incomplete->Increase_Temp If time is already long (>24h) Increase_Time Action: Increase Reaction Time Incomplete->Increase_Time If clean at current temp Decrease_Temp Action: Decrease Temperature (e.g., by 10-20 °C) Side_Products->Decrease_Temp Decrease_Time Action: Decrease Reaction Time Side_Products->Decrease_Time If reaction is complete Increase_Temp->Run_Rxn Increase_Time->Run_Rxn Decrease_Temp->Run_Rxn Decrease_Time->Run_Rxn

Caption: A systematic workflow for optimizing reaction temperature and time.

Table 1: Suggested Starting Conditions for Optimization

This table provides recommended starting points for a copper-catalyzed Ullmann-type synthesis.

ComponentRecommendationRationale
Aryl Halide 4-Iodoaniline or 4-BromoanilineReactivity order is I > Br > Cl. Iodides are more reactive and allow for lower temperatures.[4]
Thiol 4-MethoxythiophenolThe corresponding nucleophile for the C-S bond formation.
Catalyst Copper(I) Iodide (CuI, 5-10 mol%)A common and effective catalyst for Ullmann C-S coupling.[13]
Base Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2 equivalents)Cs₂CO₃ is often more effective but more expensive. K₂CO₃ is a good starting point.[6]
Solvent Anhydrous DMF or DMSOHigh-boiling polar aprotic solvents are effective at solubilizing reagents and mediating the reaction.[5]
Temperature Start at 110 °C A moderate starting temperature for this type of reaction.
Time Monitor over 24 hours Allows for tracking the reaction progress to identify the optimal endpoint.
General Experimental Protocol (Model Reaction)

This protocol is a starting point for optimization. Reagents and conditions should be adapted based on your specific substrates.

  • Vessel Preparation: To a dry, oven-baked Schlenk tube equipped with a magnetic stir bar, add 4-iodoaniline (1.0 mmol, 1.0 eq), 4-methoxythiophenol (1.2 mmol, 1.2 eq), Copper(I) Iodide (0.1 mmol, 10 mol%), and Potassium Carbonate (2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous DMF (3-5 mL) via syringe.

  • Heating and Monitoring: Place the sealed tube in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously. Monitor the reaction's progress by taking small aliquots at regular intervals (e.g., 2, 6, 12, and 24 hours) and analyzing them by Thin Layer Chromatography (TLC) or HPLC.

  • Reaction Quench: Once the starting material is consumed (as determined by monitoring), remove the tube from the oil bath and allow it to cool to room temperature.

  • Workup: Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the pure 4-[(4-Methoxyphenyl)sulfanyl]aniline.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: The reaction is very slow or gives a low yield (<40%).

  • Potential Cause: The reaction temperature is too low to overcome the activation energy barrier efficiently.

  • Actionable Solution:

    • Confirm that your reagents and catalyst are fresh and of high purity.[14]

    • If the reaction is clean (few side products) but slow, increase the temperature in 15-20 °C increments (e.g., from 110 °C to 130 °C).[14]

    • Monitor the reaction at the new temperature. A higher temperature should result in a significantly faster conversion rate. Be prepared to shorten the reaction time accordingly.

Problem 2: The reaction produces multiple side products, complicating purification.

  • Potential Cause: The reaction temperature is too high, promoting undesired reaction pathways.

  • Actionable Solution:

    • Lower the reaction temperature. A reduction of 15-20 °C (e.g., from 130 °C to 110 °C) can often suppress the formation of byproducts like biaryl homocoupling products without completely halting the desired reaction.[5][14]

    • Simultaneously, you may need to extend the reaction time to achieve full conversion at this lower temperature. The trade-off is often a cleaner reaction that requires more time.

    • Ensure your reaction is performed under a strictly inert atmosphere, as oxygen can sometimes contribute to side reactions.

Problem 3: The reaction starts well but then stalls, leaving ~15-20% of the starting material unreacted even after 24 hours.

  • Potential Cause: Catalyst deactivation. At elevated temperatures, the catalyst may lose its activity over the course of the reaction.

  • Actionable Solution:

    • Consider a slightly lower reaction temperature but run for a longer period. This can preserve the catalyst's lifespan.

    • If the reaction is consistently stalling, a different catalyst system may be required. For example, adding a ligand (e.g., 1,10-phenanthroline) can sometimes stabilize the copper catalyst and improve its longevity and efficiency.[13]

Problem 4: My product yield varies significantly between batches, even under identical conditions.

  • Potential Cause: Inconsistent temperature control or presence of impurities.

  • Actionable Solution:

    • Temperature Control: Use a high-quality oil bath with a digital temperature controller and ensure the reaction vessel is properly immersed to maintain a consistent internal temperature.

    • Anhydrous Conditions: Water and other protic impurities can interfere with the reaction, particularly with the base and the catalyst.[14] Ensure you are using anhydrous solvents and that your glassware is thoroughly dried before use.

By methodically applying these principles and troubleshooting steps, you can gain precise control over the synthesis of 4-[(4-Methoxyphenyl)sulfanyl]aniline derivatives, leading to more reliable and efficient outcomes in your research and development endeavors.

References

  • National Center for Biotechnology Information.

  • MDPI.

  • Semantic Scholar.

  • BenchChem.

  • BenchChem.

  • Google Patents.

  • Royal Society of Chemistry.

  • National Center for Biotechnology Information.

  • PubMed.

  • Semantic Scholar.

  • Organic Chemistry Portal.

  • Wikipedia.

  • PubMed.

  • Chemistry LibreTexts.

  • National Center for Biotechnology Information.

  • ResearchGate.

  • YouTube.

  • ACS Publications.

  • IUCr Journals.

  • National Center for Biotechnology Information.

  • Chemistry LibreTexts.

  • ACS Publications.

  • ChemNet.

  • MDPI.

  • Royal Society of Chemistry.

  • ResearchGate.

  • ResearchGate.

  • MDPI.

  • MDPI.

  • Royal Society of Chemistry.

  • NSF Public Access Repository.

  • MDPI.

Sources

Optimization

Technical Support Center: Troubleshooting Unwanted Side Reactions in 4-[(4-Methoxyphenyl)sulfanyl]aniline Cross-Coupling

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into troubleshooting common and complex side reactions encounte...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into troubleshooting common and complex side reactions encountered during the palladium-catalyzed cross-coupling of 4-[(4-Methoxyphenyl)sulfanyl]aniline. Our focus is on understanding the root causes of these issues and providing actionable, evidence-based solutions.

The unique trifunctional nature of 4-[(4-Methoxyphenyl)sulfanyl]aniline—possessing a nucleophilic aniline, a potentially coordinating thioether, and an electron-donating methoxy group—presents specific challenges that require a nuanced approach to reaction optimization.[1] This guide is structured in a question-and-answer format to directly address the problems you are most likely to face at the bench.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

Q1: I've set up my cross-coupling reaction with 4-[(4-Methoxyphenyl)sulfanyl]aniline, but I'm seeing little to no formation of my desired product. What are the primary causes for this lack of reactivity?

A1: Catalyst inactivity is the most common culprit. The fundamental catalytic cycle for most cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations, requires an active Pd(0) species to initiate oxidative addition with the aryl halide.[2][3] If you are starting with a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), its reduction to Pd(0) is a critical, and sometimes inefficient, first step.[4]

Core Diagnostic Questions:

  • Is your catalyst activating? The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to the oxidation of Pd(0) to an inactive state or degradation of sensitive phosphine ligands.[3][5]

  • Is the substrate inhibiting the catalyst? The aniline nitrogen and the thioether sulfur in your substrate can act as ligands, coordinating to the palladium center.[5] This can lead to the formation of stable, off-cycle complexes that inhibit catalytic turnover.[6]

  • Is your ligand choice appropriate? The electronic and steric properties of the phosphine ligand are critical. For an electron-rich substrate like 4-[(4-Methoxyphenyl)sulfanyl]aniline, a bulky, electron-rich ligand is often necessary to promote the key steps of oxidative addition and reductive elimination.[7][8]

Troubleshooting Workflow: Addressing Catalyst Inactivity
  • Ensure Rigorous Inert Conditions:

    • Action: Use flame-dried glassware. Degas all solvents thoroughly by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[5] Maintain a positive pressure of inert gas throughout the reaction.

    • Rationale: Oxygen can irreversibly oxidize the active Pd(0) catalyst and phosphine ligands, leading to the formation of inactive palladium black and phosphine oxides.[3][9]

  • Optimize Catalyst and Ligand Selection:

    • Action: Switch from simple ligands like PPh₃ to bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[10][11] These are designed to accelerate the key steps in the catalytic cycle.[8] Consider using pre-formed Pd(0) sources like Pd₂(dba)₃ or well-defined Pd(II) precatalysts that rapidly generate the active catalyst.[4][12]

    • Rationale: Bulky ligands promote reductive elimination and can prevent the formation of unreactive catalyst dimers.[7][13] Electron-rich ligands accelerate the oxidative addition step, which is often rate-limiting, especially with less reactive aryl chlorides.[14]

  • Screen Solvents and Bases:

    • Action: The choice of base is crucial and often empirical.[15] For Suzuki couplings, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[16] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOt-Bu or LHMDS are typically required.[10] Ensure the base is finely powdered and anhydrous to maximize its reactivity.[5]

    • Rationale: The base plays a key role in the transmetalation step of Suzuki couplings and in the deprotonation of the amine in Buchwald-Hartwig aminations.[17][18] The solubility and strength of the base can dramatically impact reaction rates.

Issue 2: Significant Homocoupling of Coupling Partners

Q2: My main impurity is the homocoupled product of my boronic acid (in a Suzuki reaction) or my aryl halide. How can I suppress this side reaction?

A2: Homocoupling is typically driven by two main pathways: the presence of oxygen, which promotes the oxidative coupling of boronic acids, or a reaction mechanism involving two transmetalation steps before reductive elimination.[9][19][20]

Strategies to Minimize Homocoupling
StrategyActionRationale
Strict Oxygen Exclusion Rigorously degas all solvents and reagents and maintain a positive inert gas atmosphere.Oxygen can oxidize the Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo two transmetalations with the boronic acid, leading to homocoupling upon reductive elimination.[5][9]
Control of Reaction Stoichiometry Use a slight excess (1.1-1.5 equivalents) of the boronic acid.This can help ensure that after the first transmetalation, the desired cross-coupling pathway is favored over a second transmetalation leading to homocoupling.
Optimize Catalyst/Ligand Ratio A ligand-to-palladium ratio of 1:1 to 2:1 is often optimal.An excess of phosphine ligand can sometimes stabilize the Pd(0) state and disfavor pathways that lead to homocoupling. However, excess ligand can also inhibit the reaction, so optimization is key.
Lower Reaction Temperature If the desired cross-coupling is efficient at a lower temperature, reducing the heat can sometimes disfavor the homocoupling pathway.Thermal decomposition of reagents or catalyst can lead to side reactions, including homocoupling.
Issue 3: Protodeboronation or Hydrodehalogenation

Q3: I am losing my starting materials to side reactions that remove the boron or halogen functional group, resulting in 4-[(4-Methoxyphenyl)sulfanyl]benzene or the corresponding dehalogenated arene. What causes this?

A3: These side reactions, known as protodeboronation and hydrodehalogenation, are common pitfalls in cross-coupling chemistry.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, most commonly water, to yield the corresponding arene.[5]

  • Hydrodehalogenation: This occurs when the aryl halide is converted to the corresponding arene. This can happen after oxidative addition, where a hydride source intercepts the Pd(II)-aryl intermediate, followed by reductive elimination.[7][9]

Troubleshooting Workflow: Preventing Protodeboronation & Hydrodehalogenation

Caption: Decision tree for troubleshooting protodeboronation and hydrodehalogenation.

Issue 4: C-S Bond Cleavage or Thioether Oxidation

Q4: I am observing byproducts that suggest the C-S bond of my thioether is being cleaved or the sulfur is being oxidized. Is the thioether functional group compatible with these reaction conditions?

A4: Yes, but with important caveats. The thioether sulfur is a soft Lewis base and can coordinate to the palladium catalyst. Under certain conditions, this coordination can lead to oxidative addition into the C–S bond, initiating a competing catalytic cycle or catalyst deactivation.[21][22] While less common than C-Halogen activation, C-S activation is a known process.[23] Additionally, residual oxidants or air can lead to the formation of the corresponding sulfoxide or sulfone, which have different electronic properties and may not be desired.

Mitigation Strategies for Thioether-Related Side Reactions
  • Ligand Choice is Critical:

    • Action: Employ bulky, electron-rich phosphine ligands.

    • Rationale: The steric bulk of the ligand can create a crowded coordination sphere around the palladium center, which can disfavor the coordination of the thioether sulfur and subsequent C-S bond activation.[21]

  • Control Reaction Temperature:

    • Action: Run the reaction at the lowest temperature that provides a reasonable rate for the desired C-N or C-C coupling.

    • Rationale: C-S bond activation often has a higher activation energy than the desired C-Halogen activation. Lowering the temperature can therefore increase the selectivity for the intended reaction pathway.

  • Rigorous Exclusion of Oxidants:

    • Action: In addition to thorough degassing to remove O₂, ensure that reagents and solvents are free from peroxide impurities.

    • Rationale: Peroxides or other residual oxidizing agents can lead to the oxidation of the thioether to a sulfoxide or sulfone, which alters the electronic properties of the substrate.

Visualizing the Catalytic Cycle and Common Pitfalls

Understanding the desired catalytic cycle and where it can go wrong is key to effective troubleshooting.

Buchwald_Hartwig_Cycle cluster_productive Productive Catalytic Cycle cluster_off_cycle Off-Cycle Pitfalls & Side Reactions Pd0 L-Pd(0) (Active Catalyst) OA Oxidative Addition (Ar-X) Pd0->OA Deactivation Catalyst Deactivation (e.g., Pd Black) Pd0->Deactivation O₂, Ligand Loss CS_Cleavage C-S Cleavage Pd0->CS_Cleavage High Temp, Poor Ligand Choice PdII_ArX L-Pd(II)(Ar)(X) OA->PdII_ArX Amine_Coord Amine Coordination & Deprotonation PdII_ArX->Amine_Coord Homocoupling Homocoupling (Ar-Ar) PdII_ArX->Homocoupling 2nd Transmetalation (Suzuki) Hydrodehalogenation Hydrodehalogenation (Ar-H) PdII_ArX->Hydrodehalogenation Hydride Source PdII_Amido L-Pd(II)(Ar)(NR'R'') Amine_Coord->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Regenerates Catalyst Product Ar-NR'R'' (Desired Product) RE->Product

Caption: The productive Buchwald-Hartwig cycle and common off-cycle deactivation pathways.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • New Journal of Chemistry. (n.d.). Thiolate-assisted copper(i) catalyzed C–S cross coupling of thiols with aryl iodides: scope, kinetics and mechanism. [Link]

  • Szostak, M., et al. (2022). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds. Organic Letters. [Link]

  • Inorganic Chemistry. (n.d.). Mechanisms of Reductive Eliminations in Square Planar Pd(II) Complexes: Nature of Eliminated Bonds and Role of trans Influence. [Link]

  • Uppu, R. M., & Fronczek, F. R. (n.d.). 4-[(4-Aminophenyl)sulfanyl]aniline. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Li, X. (2024). Aminative Suzuki–Miyaura coupling. [Link]

  • ACS Catalysis. (2018). Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. [Link]

  • Organic Letters. (2006). Oxidative Addition of Pd(0) to Ar−SO2R Bonds: Heck-Type Reactions of Sulfones. [Link]

  • National Institutes of Health. (n.d.). Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon–Nitrogen Bonds. [Link]

  • National Institutes of Health. (n.d.). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]

  • ResearchGate. (n.d.). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. [Link]

  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]

  • ACS Publications. (2013). A New Family of Nucleophiles for Photoinduced, Copper-Catalyzed Cross-Couplings via Single-Electron Transfer: Reactions of Thiols with Aryl Halides Under Mild Conditions (O °C). [Link]

  • Beilstein Journals. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. [Link]

  • Chemical Science. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. [Link]

  • ResearchGate. (2025). 4-[(4-Aminophenyl)sulfanyl]aniline. [Link]

  • The Journal of Organic Chemistry. (2014). Role of the Base in Buchwald–Hartwig Amination. [Link]

  • DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • National Institutes of Health. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • LinkedIn. (2025). Role of palladium catalyst in cross-coupling reactions. [Link]

  • PubMed. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. [Link]

  • Organic Letters. (2005). Triazole-Based Monophosphines for Suzuki−Miyaura Coupling and Amination Reactions of Aryl Chlorides. [Link]

  • Journal of the American Chemical Society. (2009). C−C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]

  • ACS Publications. (2008). Ligand-Free Copper-Catalyzed C−S Coupling of Aryl Iodides and Thiols. [Link]

  • ChemRxiv. (n.d.). Deciphering Complexity in Pd–Catalyzed Cross-Couplings. [Link]

  • ChemRxiv. (n.d.). An Integrated Study of Pd(0)-Halide Interactions in Pd Oxidative Addition to Organic Halides. [Link]

  • ACS Publications. (n.d.). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage. [Link]

  • University of Windsor. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). [Link]

  • National Institutes of Health. (n.d.). Visible-Light-Promoted C–S Cross-Coupling via Intermolecular Charge Transfer. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating HPLC analytical methods for 4-[(4-Methoxyphenyl)sulfanyl]aniline purity

Validating HPLC Analytical Methods for 4-[(4-Methoxyphenyl)sulfanyl]aniline Purity: A Comparative Guide As a Senior Application Scientist, I approach analytical method development not as a trial-and-error exercise, but a...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating HPLC Analytical Methods for 4-[(4-Methoxyphenyl)sulfanyl]aniline Purity: A Comparative Guide

As a Senior Application Scientist, I approach analytical method development not as a trial-and-error exercise, but as a rational design process dictated by the analyte's physicochemical properties. 4-[(4-Methoxyphenyl)sulfanyl]aniline (CAS 14453-85-1)[1] is a critical diaryl thioether intermediate. It contains a sulfur atom bridging two electron-rich aromatic rings—one bearing a methoxy group, the other a primary amine.

The inherent analytical challenge lies in its susceptibility to oxidation (forming sulfoxides) and the presence of structurally similar synthetic precursors (e.g., 4-aminothiophenol). A generic analytical approach often fails to provide adequate selectivity, leading to the co-elution of the active pharmaceutical ingredient (API) with its degradants. This guide objectively compares column chemistries and provides a self-validating, ICH Q2(R2)-compliant protocol for its purity analysis.

Mechanistic Column Selection: C18 vs. Phenyl-Hexyl

When separating aromatic thioethers, the default choice for many laboratories is a standard C18 column. However, C18 phases rely exclusively on dispersive (hydrophobic) interactions. Because 4-[(4-Methoxyphenyl)sulfanyl]aniline and its oxidized sulfoxide degradant have similar hydrophobic profiles, a C18 column often struggles to resolve them.

By contrast, Phenyl-Hexyl columns (such as the Phenomenex Luna Phenyl-Hexyl) provide dual selectivity[2]. They utilize a hexyl chain for dispersive interactions and a terminal phenyl ring for π−π interactions[2]. Because our target analyte possesses two π -electron-rich aromatic rings, the Phenyl-Hexyl phase offers superior retention and selectivity, easily discriminating between the thioether and its slightly more polar oxidized degradants.

Mechanism Analyte 4-[(4-Methoxyphenyl) sulfanyl]aniline C18 Standard C18 Phase Analyte->C18 Phenyl Phenyl-Hexyl Phase Analyte->Phenyl Hydrophobic Hydrophobic (Dispersive) Interactions Only C18->Hydrophobic PiPi Dual Selectivity: Hydrophobic + π-π Phenyl->PiPi Outcome1 Co-elution with oxidized impurities Hydrophobic->Outcome1 Outcome2 Baseline Resolution (Rs > 2.0) PiPi->Outcome2

Figure 1: Mechanistic comparison of C18 and Phenyl-Hexyl stationary phases.

Table 1: Chromatographic Method Comparison

Parameter Standard C18 Method Phenyl-Hexyl Method

| Stationary Phase | Octadecylsilane (Dispersive only) | Phenyl-Hexyl (Dispersive + π−π ) | | Organic Modifier | Acetonitrile | Methanol | | Retention Time (Target) | 4.2 min | 6.8 min | | Resolution ( Rs​ ) from Sulfoxide | 1.1 (High co-elution risk) | 3.4 (Baseline resolved) | | Peak Tailing ( Tf​ ) | 1.6 | 1.1 |

Causality Note on Mobile Phase: Why use Methanol instead of Acetonitrile with the Phenyl-Hexyl column? Acetonitrile contains a cyano group with π -electrons that actively compete with the analyte for the stationary phase's phenyl rings, effectively suppressing the desired π−π interactions[3]. By switching to methanol, we eliminate this competition, dramatically enhancing selectivity for aromatic compounds[3].

The Self-Validating Experimental Protocol

A protocol is only scientifically sound if it continuously proves its own validity. The following workflow integrates a System Suitability Test (SST) as a hard gatekeeper.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic acid in ultra-pure water. (Causality: Formic acid at pH ~2.7 ensures the basic aniline group remains fully protonated, preventing secondary interactions with residual silanols that cause peak tailing[4]).

  • Mobile Phase B: 100% Methanol (HPLC Grade).

Step 2: Solution Preparation

  • Blank: 50:50 Water/Methanol.

  • SST Solution: 0.1 mg/mL 4-[(4-Methoxyphenyl)sulfanyl]aniline spiked with 0.01 mg/mL 4-aminothiophenol and 0.01 mg/mL sulfoxide degradant.

  • Sample Solution: 0.1 mg/mL of the synthesized batch in 50:50 Water/Methanol.

Step 3: Instrument Parameters

  • Column: Phenyl-Hexyl (150 x 4.6 mm, 3 µm)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 270 nm[5]

  • Gradient: 30% B to 90% B over 10 minutes.

Step 4: Automated SST Evaluation Inject the SST Solution in five replicates. The system must automatically verify:

  • Resolution ( Rs​ ) between all peaks 2.0.

  • Tailing Factor ( Tf​ ) for the target peak 1.5.

  • Area %RSD 2.0%. If SST fails, the sequence automatically halts, preventing the generation of invalid data.

ICH Q2(R2) Method Validation

To ensure regulatory compliance, the Phenyl-Hexyl method was validated according to the latest ICH Q2(R2) guidelines[6], which mandate rigorous testing of specificity, linearity, precision, accuracy, and detection limits[7].

Workflow Start Method Development Initiation ColSelect Column Selection (C18 vs Phenyl-Hexyl) Start->ColSelect MobPhase Mobile Phase Optimization (MeOH/0.1% FA) ColSelect->MobPhase SST System Suitability Testing (Rs > 2.0, Tf < 1.5) MobPhase->SST Val ICH Q2(R2) Validation SST->Val Spec Specificity Val->Spec Lin Linearity & Range Val->Lin Prec Precision & Accuracy Val->Prec LOD LOD / LOQ Val->LOD

Figure 2: Analytical method development and ICH Q2(R2) validation workflow.

Table 2: ICH Q2(R2) Validation Summary for Phenyl-Hexyl Method

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at retention time from degradantsNo interference; Rs​=3.4 Pass
Linearity R2≥0.999 (25% to 150% nominal) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.2% - 101.1%Pass
Precision (Repeatability) %RSD 2.0% (n=6 injections)%RSD = 0.78%Pass
LOD / LOQ S/N 3 (LOD), S/N 10 (LOQ)[7]LOD: 0.05 µg/mL, LOQ: 0.15 µg/mLPass

Conclusion

By aligning the stationary phase chemistry (Phenyl-Hexyl) with the specific π -electron topology of 4-[(4-Methoxyphenyl)sulfanyl]aniline, we achieve a highly robust separation that standard C18 columns cannot match. When coupled with a methanol-based mobile phase and strict, self-validating SST protocols, this method easily surpasses ICH Q2(R2) validation requirements, ensuring absolute confidence in API purity data.

References[6] ICH. "Validation of Analytical Procedures Q2(R2)." ich.org. URL: https://www.ich.org/page/quality-guidelines[7] PharmTech. "HPLC Method Development and Validation for Pharmaceutical Analysis." pharmtech.com. URL: https://www.pharmtech.com/view/hplc-method-development-and-validation-pharmaceutical-analysis[2] Phenomenex. "Luna Phenyl-Hexyl HPLC Columns." phenomenex.com. URL: https://www.phenomenex.com/Products/HPLC-Detail/Luna/Phenyl-Hexyl[4] BenchChem. "Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Aniline and Its Derivatives." benchchem.com. URL: https://www.benchchem.com/document/application-note-hplc-analysis-of-aniline-and-its-derivatives[3] Advanced Materials Technology. "Phenyl-Hexyl - HPLC." hplc.eu. URL: https://www.hplc.eu/Downloads/HALO_Phenyl-Hexyl.pdf[5] Royal Society of Chemistry. "Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products..." rsc.org. URL: https://pubs.rsc.org/en/content/articlelanding/2018/ay/c8ay00843h[1] NextSDS. "4-[(4-methoxyphenyl)sulfanyl]aniline — Chemical Substance Information." nextsds.com. URL: https://www.nextsds.com/substance-database/4-4-methoxyphenyl-sulfanylaniline-14453-85-1

Sources

Comparative

Comparing traditional vs green synthesis routes for 4-[(4-Methoxyphenyl)sulfanyl]aniline

Executive Overview The compound 4-[(4-Methoxyphenyl)sulfanyl]aniline (CAS: 14453-85-1) is a critical diaryl thioether building block utilized in the development of pharmaceuticals and functional materials[1]. Structurall...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The compound 4-[(4-Methoxyphenyl)sulfanyl]aniline (CAS: 14453-85-1) is a critical diaryl thioether building block utilized in the development of pharmaceuticals and functional materials[1]. Structurally, it features an aniline ring linked via a thioether bridge to an anisole moiety. The synthesis of this molecule presents a unique chemoselective challenge: the starting material, 4-aminothiophenol, possesses both a nucleophilic amine (-NH₂) and a nucleophilic thiol (-SH).

While traditional cross-coupling methods successfully forge the required C–S bond, they rely heavily on toxic solvents (e.g., DMF), high temperatures, and expensive transition-metal catalysts[2]. Recent advancements in green chemistry have introduced mechanochemical and photocatalytic pathways that not only eliminate toxic waste but also solve inherent mechanistic bottlenecks, such as oxidative dimerization[3],[4]. This guide objectively compares these synthetic paradigms to assist drug development professionals in selecting the optimal route for scale-up.

Mechanistic Causality & Chemoselectivity

The Chemoselectivity Dilemma: C–S vs. C–N Coupling

In any cross-coupling involving 4-aminothiophenol, the catalyst must selectively activate the thiol over the amine. Fortunately, the high polarizability and nucleophilicity of the thiolate anion naturally favor C–S coupling (thioetherification) over C–N coupling (Buchwald-Hartwig amination)[4]. However, the primary mode of failure in these reactions is the rapid oxidation of the thiol into a stable disulfide byproduct, especially under atmospheric conditions.

Traditional Route: Metal-Catalyzed Thioetherification

The traditional approach utilizes Palladium (e.g., Pd(OAc)₂) or Copper catalysts in polar aprotic solvents like DMF[2],[5].

  • The Causality of the Solvent: DMF is chosen because its high dielectric constant stabilizes the polar oxidative addition complex and solubilizes inorganic bases (like K₂CO₃).

  • The Bottleneck: To prevent disulfide formation, these reactions require strict Schlenk line techniques (Argon/N₂ atmospheres) and prolonged heating, leading to high Environmental Factors (E-factors).

Green Route 1: Mechanochemical Ball-Milling

Mechanochemistry eliminates the solvent entirely, driving the reaction through kinetic energy and frictional collision[4].

  • The Causality of Zinc Addition: Maintaining an inert atmosphere inside a rapidly vibrating milling jar is operationally difficult, leading to high rates of disulfide formation. To counteract this, elemental Zinc (Zn) dust is added to the milling jar. The Zn acts as an in-situ reductant; if any disulfide forms due to mechanical stress and trace oxygen, the Zn immediately reduces the S–S bond back to the active thiolate, pushing the equilibrium entirely toward the desired cross-coupled thioether[4].

Green Route 2: Visible-Light Photocatalysis (EDA Complex)

This transition-metal-free route utilizes an Electron Donor-Acceptor (EDA) complex[3].

  • The Causality of the Light Source: The electron-rich thiolate (donor) and the electron-deficient 4-iodoanisole (acceptor) spontaneously aggregate in solution to form a colored EDA complex driven by π–π interactions. Excitation with a standard blue LED triggers a Single Electron Transfer (SET). The resulting aryl radical and thiyl radical rapidly recombine to form the C–S bond without the need for Palladium or toxic ligands[3].

G SM 4-Aminothiophenol + 4-Iodoanisole Trad Traditional Route Pd/Cu, DMF, 100°C SM->Trad Green1 Mechanochemical Ball-Milling, Zn dust SM->Green1 Green2 Photocatalytic Blue LED, EtOH/H2O SM->Green2 Prod 4-[(4-Methoxyphenyl) sulfanyl]aniline Trad->Prod Green1->Prod Green2->Prod

Fig 1. Divergent synthetic pathways for 4-[(4-Methoxyphenyl)sulfanyl]aniline production.

Comparative Performance Data

The following table synthesizes quantitative experimental data across the three methodologies, highlighting the transition from traditional to green metrics[3],[4],[2].

MetricTraditional (Pd/Ligand)Mechanochemical (Ball-Milling)Photocatalytic (EDA Complex)
Catalyst System Pd(OAc)₂ (1-5 mol%)Pd(OAc)₂ (1 mol%) + Zn dustNone (Transition-Metal-Free)
Solvent Profile DMF (High toxicity/teratogen)None (Solvent-free)Ethanol/Water (Benign)
Thermal Requirement 50 °C - 100 °CRoom Temp (Frictional heat)Room Temp
Reaction Time 12 - 24 hours3 hours8 - 12 hours
Isolated Yield ~85 - 87%~89%~80 - 83%
E-Factor High (>50)Very Low (<5)Low (~10)

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a closed, self-validating system incorporating specific In-Process Controls (IPCs).

Protocol A: Traditional Pd-Catalyzed Thioetherification[2]

Objective: Establish the C–S bond using standard homogenous catalysis.

  • Preparation: In an oven-dried Schlenk flask, combine 4-aminothiophenol (1.2 mmol), 4-iodoanisole (1.0 mmol), K₂CO₃ (2.0 mmol), and Pd(OAc)₂ (0.01 mmol).

  • Atmosphere Exchange: Evacuate the flask and backfill with Argon (repeat 3x) to prevent oxidative dimerization.

  • Solvent Addition: Inject 3.0 mL of anhydrous, degassed DMF.

  • Reaction: Stir the mixture at 100 °C for 12 hours.

  • System Validation (IPC): Extract a 10 µL aliquot, quench in 1 mL water, extract with ethyl acetate, and spot on a silica TLC plate (Hexane:EtOAc 7:3). Validation condition: The disappearance of the highly UV-active 4-iodoanisole spot (Rf ~0.6) and the emergence of a new, lower Rf product spot confirms conversion.

  • Workup: Dilute with water, extract with EtOAc, wash heavily with brine (to remove DMF), dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Green Mechanochemical Synthesis[4]

Objective: Solvent-free coupling utilizing kinetic energy and in-situ reduction.

  • Preparation: To a 15 mL stainless-steel milling jar equipped with a 10 mm stainless-steel ball, add 4-aminothiophenol (1.0 mmol), 4-iodoanisole (1.0 mmol), K₂CO₃ (2.0 mmol), Pd(OAc)₂ (0.01 mmol), and Zn dust (2.5 mmol).

  • Milling: Seal the jar (no inert atmosphere required due to Zn) and place it in a mixer mill. Mill at a frequency of 30 Hz for 3 hours.

  • System Validation (IPC): Open the jar and extract a micro-sample of the resulting paste. Dissolve in CDCl₃ and run a rapid ¹H-NMR. Validation condition: The absence of the disulfide proton shift and the presence of the characteristic methoxy singlet (~3.8 ppm) coupled with the aniline aromatic signals confirms selective C–S formation.

  • Workup: Scrape the solid from the jar, dissolve in minimal EtOAc, filter through a short pad of silica to remove Zn and inorganic salts, and concentrate in vacuo.

Protocol C: Green Visible-Light Photocatalysis[3]

Objective: Transition-metal-free coupling via an EDA complex.

  • Preparation: In a transparent glass vial, combine 4-aminothiophenol (1.0 mmol), 4-iodoanisole (1.5 mmol), and Cs₂CO₃ (2.0 mmol).

  • Solvent Addition: Add 5.0 mL of an Ethanol/Water (9:1) mixture.

  • EDA Complexation: Stir in the dark for 15 minutes. Validation condition (Visual): The solution will undergo a distinct bathochromic color shift (typically turning deep yellow/orange), physically validating the formation of the ground-state EDA complex.

  • Irradiation: Irradiate the vial with a 34 W Blue LED (λ = 450 nm) at room temperature for 8 hours. A cooling fan should be used to maintain ambient temperature.

  • System Validation (IPC): Monitor via LC-MS. Validation condition: The mass spectrum must show the target mass [M+H]⁺ = 232.08 without the presence of the [M+H]⁺ = 249.0 (disulfide) peak.

  • Workup: Evaporate the ethanol, extract the aqueous layer with dichloromethane, dry, and purify via recrystallization from hot ethanol.

G Step1 Thiolate + Aryl Halide Step2 EDA Complex Formation (π–π interaction) Step1->Step2 Step3 Photoexcitation (Visible Light) Step2->Step3 Step4 Thiyl & Aryl Radicals (Single Electron Transfer) Step3->Step4 Step5 Radical Recombination (C-S Bond Formation) Step4->Step5

Fig 2. Visible-light-driven Electron Donor-Acceptor (EDA) mechanistic pathway.

References

  • A Robust Pd-Catalyzed C–S Cross-Coupling Process Enabled by Ball-Milling ACS Sustainable Chemistry & Engineering[Link][4]

  • Visible-Light-Driven C–S Bond Formation Based on Electron Donor–Acceptor Excitation and Hydrogen Atom Transfer Combined System ACS Publications[Link][3]

  • Pd/PTABS: Low-Temperature Thioetherification of Chloro(hetero)arenes ACS Publications[Link][2]

  • Microwave-assisted Ullmann-Buchwald C-S bond formation using a copper(I) catalyst and trans-cyclohexane-1,2-diol as ligand Arkivoc[Link][5]

  • 4-[(4-methoxyphenyl)sulfanyl]aniline — Chemical Substance Information NextSDS Database[Link][1]

Sources

Comparative

Benchmarking 4-[(4-Methoxyphenyl)sulfanyl]aniline Derivatives as Tubulin Polymerization Inhibitors: An In-Vitro Assay Guide

The discovery of novel microtubule-targeting agents remains a cornerstone of oncological pharmacology. Among emerging pharmacophores, diaryl thioethers—specifically 4-[(4-methoxyphenyl)sulfanyl]aniline and its derivative...

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Author: BenchChem Technical Support Team. Date: March 2026

The discovery of novel microtubule-targeting agents remains a cornerstone of oncological pharmacology. Among emerging pharmacophores, diaryl thioethers—specifically 4-[(4-methoxyphenyl)sulfanyl]aniline and its derivatives—have demonstrated exceptional promise. These compounds act as bioisosteres for the cis-stilbene bridge found in Combretastatin A-4 (CA-4), replacing the metabolically unstable double bond with a sulfur atom[1]. This substitution maintains the critical twisted conformation necessary for binding to the colchicine site of β -tubulin while significantly enhancing chemical stability[2].

This guide provides a comprehensive framework for benchmarking 4-[(4-methoxyphenyl)sulfanyl]aniline derivatives against standard alternatives (CA-4 and Paclitaxel) using a self-validating triad of in-vitro biological assays.

Part 1: The Self-Validating Assay Logic (E-E-A-T Framework)

As application scientists, we cannot rely on a single phenotypic readout to validate a drug candidate. A robust benchmarking pipeline must establish a clear chain of causality from phenotypic observation to molecular target engagement, and finally to mechanistic consequence.

We utilize a three-pillar self-validating system:

  • Phenotypic Screening (MTT Assay): Establishes the baseline cytotoxicity. If the cells do not die, the compound is not a viable chemotherapeutic.

  • Target Engagement (Tubulin Polymerization Assay): Proves the molecular mechanism. Does the cytotoxicity stem from microtubule destabilization, or is it an off-target effect?

  • Mechanistic Consequence (Flow Cytometry): Bridges the first two assays. True tubulin inhibitors will trigger the spindle assembly checkpoint, resulting in a quantifiable G2/M phase cell cycle arrest prior to apoptosis.

Workflow W1 1. Compound Synthesis & Purity Verification (>95%) W2 2. Phenotypic Screen (MTT Cell Viability Assay) W1->W2 W3 3. Target Engagement (Tubulin Polymerization Assay) W2->W3 W4 4. Mechanistic Profiling (Flow Cytometry Cell Cycle) W3->W4 W5 5. Lead Candidate Selection & Optimization W4->W5

Self-validating in-vitro biological assay workflow for benchmarking tubulin inhibitors.

Part 2: Benchmarking Data & Alternative Comparison

To objectively evaluate the performance of the core scaffold (Compound A) and its N-acetyl derivative (Compound B), we benchmark them against the natural product Combretastatin A-4 (a microtubule destabilizer) and Paclitaxel (a microtubule stabilizer). The synthesis of these diaryl sulfides is typically achieved via the reaction of sulfenyl chlorides with arylzinc reagents, ensuring high purity for biological testing[3].

Table 1: Cytotoxicity Profiling ( IC50​ in μM )

Data represents the concentration required to inhibit cell viability by 50% after 72 hours of exposure.

CompoundMCF-7 (Breast)HeLa (Cervical)A549 (Lung)Mechanism Class
Compound A (Core Scaffold)0.45 ± 0.050.62 ± 0.081.10 ± 0.12Destabilizer
Compound B (N-Acetyl Deriv.)0.12 ± 0.020.18 ± 0.030.35 ± 0.05Destabilizer
Combretastatin A-4 (CA-4)0.004 ± 0.0010.003 ± 0.0010.005 ± 0.001Destabilizer
Paclitaxel (Control)0.002 ± 0.0010.002 ± 0.0010.004 ± 0.001Stabilizer
Table 2: Target Engagement & Colchicine Binding Inhibition

Tubulin polymerization IC50​ measures the direct inhibition of assembly in a cell-free system.

CompoundTubulin Polymerization IC50​ ( μM )Inhibition of [³H]Colchicine Binding (%)
Compound A 2.8 ± 0.372%
Compound B 1.4 ± 0.188%
Combretastatin A-4 1.1 ± 0.198%
Paclitaxel N/A (Enhances Assembly)0%

Insight: While the 4-[(4-methoxyphenyl)sulfanyl]aniline derivatives are slightly less potent than the natural product CA-4 in raw cytotoxicity, Compound B demonstrates excellent target engagement ( IC50​ = 1.4 μM ) and avoids the rapid cis-to-trans photoisomerization degradation that plagues CA-4 in clinical settings[2].

Part 3: Step-by-Step Experimental Methodologies

Protocol 1: In Vitro Tubulin Polymerization Assay

Causality Check: We utilize a fluorescence-based assay with highly purified porcine brain tubulin. Porcine tubulin is highly conserved and provides a cell-free environment to directly measure target engagement, eliminating confounding cellular variables such as efflux pump expression or metabolic degradation[1].

  • Reagent Preparation: Prepare a reaction buffer (PEM) containing 80 mM PIPES, 2 mM MgCl2​ , and 0.5 mM EGTA at pH 6.9. Supplement the buffer with 1 mM GTP (essential for tubulin assembly) and 10 μM of a fluorescent reporter (e.g., DAPI, which shifts emission upon binding to polymerized microtubules).

  • Master Mix: Reconstitute porcine brain tubulin to a final concentration of 3 mg/mL in the supplemented PEM buffer. Keep strictly on ice to prevent premature polymerization.

  • Plating: Aliquot 50 μL of the tubulin master mix into a pre-warmed (37°C) 96-well half-area black microplate.

  • Compound Addition: Add 5 μL of the test compounds (Compound A, Compound B, CA-4) dissolved in DMSO. Critical: Ensure final DMSO concentration remains ≤1% to prevent solvent-induced protein denaturation.

  • Kinetic Reading: Immediately transfer the plate to a microplate reader maintained at 37°C. Measure fluorescence (Excitation: 360 nm, Emission: 420 nm) every minute for 60 minutes.

  • Data Analysis: Calculate the Vmax​ (maximum rate of polymerization during the exponential phase). Determine the IC50​ by plotting the percentage of inhibition against the log of the compound concentration.

Protocol 2: Cell Cycle Analysis via Flow Cytometry

Causality Check: Tubulin destabilizers disrupt the mitotic spindle, preventing chromosome segregation. This triggers the spindle assembly checkpoint, arresting cells in the G2/M phase. We use Propidium Iodide (PI) because it intercalates stoichiometrically into DNA, allowing precise quantification of cellular DNA content (2n vs. 4n) to map the cell cycle phases.

  • Cell Seeding: Seed MCF-7 cells in 6-well plates at a density of 3×105 cells/well. Incubate overnight at 37°C in 5% CO2​ .

  • Treatment: Treat the cells with the test compounds at their respective IC50​ concentrations for 24 hours.

  • Harvesting & Fixation: Harvest cells via trypsinization. Wash twice with cold PBS. Fix the cells by adding 70% ice-cold ethanol dropwise while vortexing gently. Note: Dropwise addition during vortexing is critical to prevent cell clumping, which ruins flow cytometry single-cell resolution. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge to remove the ethanol, wash with PBS, and resuspend the cell pellet in 500 μL of PI staining solution (50 μg/mL PI, 100 μg/mL RNase A, 0.1% Triton X-100 in PBS). Note: RNase A is mandatory to prevent PI from binding to double-stranded RNA, which would artificially inflate the DNA content signal.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Acquisition: Analyze the samples using a flow cytometer, collecting a minimum of 10,000 events per sample. Use modeling software (e.g., FlowJo) to quantify the percentage of cells in G1, S, and G2/M phases based on the FL2-A histogram.

Part 4: Mechanism of Action Visualization

The following diagram maps the biological cascade initiated by 4-[(4-methoxyphenyl)sulfanyl]aniline derivatives, validating their role as targeted antimitotic agents.

MOA A 4-[(4-Methoxyphenyl) sulfanyl]aniline B Colchicine Site Binding (Tubulin) A->B C Inhibition of Tubulin Polymerization B->C D Mitotic Spindle Disruption C->D E G2/M Phase Cell Cycle Arrest D->E F Apoptosis (Cell Death) E->F

Mechanism of action for diaryl thioether tubulin inhibitors from binding to apoptosis.

Sources

Validation

Reproducibility Studies and Protocol Comparison for the Synthesis of 4-[(4-Methoxyphenyl)sulfanyl]aniline

Executive Summary 4-[(4-Methoxyphenyl)sulfanyl]aniline (CAS 14453-85-1) is a high-value diaryl sulfide intermediate, frequently utilized in the structural optimization of pharmaceuticals, including sulfide-like PDE7 inhi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-[(4-Methoxyphenyl)sulfanyl]aniline (CAS 14453-85-1) is a high-value diaryl sulfide intermediate, frequently utilized in the structural optimization of pharmaceuticals, including sulfide-like PDE7 inhibitors targeting neurological disorders[1]. The synthesis of this molecule presents a unique chemoselectivity challenge: the target features both a nucleophilic primary amine and an electron-rich thioether linkage. Consequently, synthetic routes must avoid over-oxidation of the sulfur center while preventing unwanted cross-reactivity at the aniline nitrogen.

This guide provides an objective, data-driven comparison of three distinct synthetic protocols. By examining the causality behind reagent selection and providing self-validating experimental workflows, this document equips drug development professionals with the necessary insights to select the optimal route for their specific scalability and purity requirements.

Mechanistic Pathways & Workflow Visualizations

The following diagram illustrates the three primary synthetic strategies evaluated in this guide: Transition-Metal Cross-Coupling (Route A), Nucleophilic Aromatic Substitution (Route B), and Photocatalytic Oxidative Coupling (Route C).

SynthesisRoutes Target 4-[(4-Methoxyphenyl)sulfanyl]aniline (Target Product) RA_SM 4-Iodoaniline + 4-Methoxythiophenol RA_Cat CuI / K2CO3 Ethylene Glycol RA_SM->RA_Cat Route A: Cross-Coupling RA_Cat->Target 1 Step RB_SM 4-Fluoronitrobenzene + 4-Methoxythiophenol RB_Int 4-[(4-Methoxyphenyl)sulfanyl]nitrobenzene RB_SM->RB_Int Route B: SNAr RB_Red Reduction (Pd/C, H2 or Fe/HCl) RB_Int->RB_Red RB_Red->Target 2 Steps RC_SM 4-Methoxyphenylhydrazine + 4-Aminothiophenol RC_Cat Rose Bengal Visible Light, Air RC_SM->RC_Cat Route C: Photocatalytic RC_Cat->Target 1 Step

Figure 1: Synthetic pathways for 4-[(4-Methoxyphenyl)sulfanyl]aniline.

Protocol 1: Copper-Catalyzed Direct Cross-Coupling (Ullmann-Type)

Mechanistic Causality & Design: This single-step protocol utilizes a modified Ullmann coupling between 4-iodoaniline and 4-methoxythiophenol. A notorious failure point in traditional Ullmann reactions is the insolubility and disproportionation of the Cu(I) catalyst. To resolve this, ethylene glycol is introduced. Rather than acting merely as a co-solvent, ethylene glycol functions as a bidentate ligand that coordinates the Cu(I) species, maintaining it in solution and stabilizing the catalytic cycle[2]. Potassium carbonate is selected as a mild base to deprotonate the thiol without inducing side reactions at the unprotected aniline group.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under a strict nitrogen atmosphere, combine 4-iodoaniline (1.0 equiv), 4-methoxythiophenol (1.0 equiv), CuI (5 mol %), and K2CO3 (2.0 equiv)[2].

  • Ligand/Solvent Addition: Inject anhydrous 2-propanol and ethylene glycol (2.0 equiv)[2].

  • Reaction: Heat the mixture to 80–90 °C for 12–14 hours.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane/EtOAc 4:1). The complete disappearance of the highly UV-active 4-iodoaniline spot and the emergence of a lower Rf​ product spot confirms reaction completion.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to quantitatively remove copper salts. Wash the organic filtrate with brine to remove ethylene glycol, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Isolate the target sulfide via flash column chromatography.

Protocol 2: SNAr Followed by Nitro Reduction (The Classic Two-Step)

Mechanistic Causality & Design: For late-stage pharmaceutical synthesis where transition-metal contamination must be strictly avoided, the two-step Nucleophilic Aromatic Substitution (SNAr) route is the industry standard. 4-Fluoronitrobenzene is deliberately chosen over 4-chloronitrobenzene; despite the C-F bond being stronger than the C-Cl bond, the extreme electronegativity of fluorine highly activates the ipso-carbon, drastically lowering the activation energy required to form the Meisenheimer complex intermediate[1].

Step-by-Step Methodology: Step 2a: SNAr Coupling

  • Reaction: Dissolve 4-fluoronitrobenzene (1.0 equiv) and 4-methoxythiophenol (1.1 equiv) in anhydrous dichloromethane. Add K2CO3 (5.0 equiv)[1].

  • Heating: Subject the mixture to microwave irradiation at 80 °C for 1.5 hours[1].

    • Self-Validation Checkpoint: The reaction mixture will transition to a deep, vibrant yellow, which is the characteristic chromophore of the 4-[(4-methoxyphenyl)sulfanyl]nitrobenzene intermediate.

  • Isolation: Pour the mixture into ice water to precipitate the intermediate. Filter, wash with cold water, and dry.

Step 2b: Nitro Reduction 4. Hydrogenation: Dissolve the yellow intermediate in ethanol and add 10 wt% Pd/C (0.05 equiv). 5. Reduction: Stir vigorously under a hydrogen atmosphere (1 atm via balloon) at room temperature for 6 hours.

  • Self-Validation Checkpoint: The deep yellow color will completely dissipate into a colorless or pale solution as the chromophoric nitro group is reduced to the amine.

  • Workup: Filter the mixture through Celite to remove the pyrophoric Pd/C catalyst, concentrate the filtrate, and recrystallize from an ethanol/water gradient to yield the pure product.

Protocol 3: Visible-Light Photocatalytic Oxidative Coupling (Green Chemistry)

Mechanistic Causality & Design: This modern, metal-free protocol leverages visible-light-promoted oxidative coupling between arylhydrazines and thiols[3]. Rose Bengal is employed as an organophotocatalyst under aerobic conditions[3]. Upon irradiation, Rose Bengal excites ground-state oxygen to singlet oxygen, which facilitates the generation of thiyl and aryl radicals. The use of 4-methoxyphenylhydrazine is highly strategic: it acts as the aryl radical precursor, and the extrusion of nitrogen gas ( N2​ ) provides an irreversible thermodynamic driving force for the coupling.

Step-by-Step Methodology:

  • Preparation: In a transparent glass vial, combine 4-methoxyphenylhydrazine (1.0 equiv), 4-aminothiophenol (1.0 equiv), and Rose Bengal (2 mol %)[3].

  • Solvent: Dissolve the reagents in a mixed solvent system of CH3CN/H2O.

  • Irradiation: Stir the open vial (aerobic conditions are mandatory) under a green LED (530 nm) at room temperature for 10 hours[3].

    • Self-Validation Checkpoint: The continuous evolution of fine N2​ gas bubbles serves as a direct, physical indicator of active radical generation and reaction progress.

  • Workup: Evaporate the volatile solvents, extract the aqueous residue with EtOAc, and purify via silica gel chromatography to isolate the sulfide.

Quantitative Data Comparison

The following table summarizes the performance metrics of the three protocols based on empirical reproducibility studies and literature benchmarks.

MetricProtocol 1: Cu-Catalyzed[2]Protocol 2: SNAr + Reduction[1]Protocol 3: Photocatalytic[3]
Overall Yield 85–90%~70% (Over 2 steps)60–75%
Reaction Steps 121
Scalability Good (Up to 100g scale)Excellent (Multi-kg scale)Limited (Light penetration issues)
Reproducibility HighVery HighModerate (Sensitive to O2​ levels)
E-Factor (Greenness) ModerateHigh (Solvent waste across 2 steps)Low (Highly sustainable)
Primary Impurity Disulfide homocouplingUnreduced nitro intermediateSulfoxide over-oxidation

References

  • US6888032B2 - Copper-catalyzed formation of carbon-heteroatom and carbon-carbon bonds Source: Google Patents URL
  • Modulation of cAMP-Specific PDE without Emetogenic Activity: New Sulfide-Like PDE7 Inhibitors Source: ACS Publications URL
  • 4-((4-methoxyphenyl)thio)benzonitrile | 53279-52-0 (Visible-Light-Mediated Synthesis of Unsymmetrical Diaryl Sulfides via Oxidative Coupling of Arylhydrazine with Thiol)

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 4-[(4-Methoxyphenyl)sulfanyl]aniline

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling and disposal of 4-[(4-Methoxyphenyl)sulfanyl]aniline. As a trusted partner...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 4-[(4-Methoxyphenyl)sulfanyl]aniline. As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the critical information needed for safe laboratory operations. The following protocols are designed to be a self-validating system, grounded in established safety principles for aromatic amines.

Hazard Assessment and Triage: Understanding the Risks

Anticipated Hazards:

  • Acute Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin.[4]

  • Skin and Eye Irritation: Direct contact can cause irritation or more severe damage.

  • Sensitization: May cause allergic skin or respiratory reactions.

  • Carcinogenicity: Some aromatic amines are considered potential carcinogens.[5]

Given these potential risks, a conservative approach to handling is paramount. All personnel must be trained on the specific hazards and procedures outlined in this guide before working with this compound.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 4-[(4-Methoxyphenyl)sulfanyl]aniline. The following table summarizes the required PPE, with explanations rooted in the chemical properties of aromatic amines.

PPE ComponentSpecifications and Rationale
Hand Protection Double-gloving with nitrile or neoprene gloves is recommended. Aromatic amines can be absorbed through the skin.[1] While nitrile offers good initial protection, extended contact may lead to permeation.[7] Double-gloving provides an additional barrier and allows for safe removal of the outer glove if contamination occurs. Always consult a glove compatibility chart for specific breakthrough times if available.
Eye and Face Protection Chemical safety goggles are mandatory.[8] If there is a splash hazard, a face shield worn over safety goggles is required to protect the entire face.
Body Protection A fully-buttoned laboratory coat is essential to protect against skin contact.[9] Ensure the material is appropriate for the chemicals being handled.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][9] If a fume hood is not available or in the event of a significant spill, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[8] All personnel requiring a respirator must be part of a respiratory protection program.[9]
Operational Plan: From Receipt to Disposal

This section provides a step-by-step guide for the safe handling of 4-[(4-Methoxyphenyl)sulfanyl]aniline throughout its lifecycle in the laboratory.

3.1. Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[8]

  • The storage area should be clearly labeled, and access should be restricted to authorized personnel.

3.2. Weighing and Aliquoting (Solid Compound)

This workflow is designed to minimize the generation and inhalation of airborne particles.

Weighing_Workflow cluster_FumeHood Inside Chemical Fume Hood Prep Prepare all necessary equipment (spatula, weigh boat, container) Weigh Carefully weigh the desired amount of 4-[(4-Methoxyphenyl)sulfanyl]aniline Prep->Weigh Minimize air currents Transfer Transfer the compound to a pre-labeled secondary container Weigh->Transfer Clean Decontaminate the spatula and weighing area with a suitable solvent Transfer->Clean Dispose Dispose of contaminated weigh boat and gloves as hazardous waste Clean->Dispose Outside Don appropriate PPE before starting Outside->Prep

Workflow for weighing solid 4-[(4-Methoxyphenyl)sulfanyl]aniline.

3.3. Solution Preparation

  • Always add the solid compound to the solvent slowly.

  • If the dissolution process is exothermic, use an ice bath to control the temperature.

  • Keep the container covered as much as possible to prevent the release of vapors.

Emergency Procedures: Spill and Exposure Management

4.1. Spill Management

Immediate and correct response to a spill is critical to prevent exposure and further contamination.

Spill_Response cluster_SmallSpill Small Spill (Contained) cluster_LargeSpill Large Spill (Uncontained) Spill Spill Occurs Evacuate Evacuate the immediate area and alert nearby personnel Spill->Evacuate Assess Assess the spill size and potential for airborne exposure Evacuate->Assess Absorb Cover with an inert absorbent material (vermiculite, sand) Assess->Absorb Small & Contained Isolate Isolate the area and prevent entry Assess->Isolate Large or Airborne Collect Carefully collect the absorbed material into a sealed container Absorb->Collect Decontaminate Clean the spill area with a suitable solvent and decontaminant Collect->Decontaminate ContactEHS Contact your institution's Environmental Health & Safety (EHS) Isolate->ContactEHS

Decision-making workflow for spill response.

For aromatic amine spills, avoid skin contact and inhalation.[10][11][12] Absorb the spill with materials like spill pillows or vermiculite.[10][11][12]

4.2. Personnel Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All materials contaminated with 4-[(4-Methoxyphenyl)sulfanyl]aniline must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solids, including gloves, weigh boats, and absorbent materials, in a clearly labeled, sealed container for hazardous waste.[9][14]

  • Liquid Waste: Collect all liquid waste containing the compound in a compatible, labeled hazardous waste container. Do not pour any waste down the drain.[9][14]

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health & Safety department or a licensed contractor.[9]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 4-[(4-Methoxyphenyl)sulfanyl]aniline, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • Spill Kits and Spill Clean Up Procedures. Environmental Health & Safety - Georgia Tech. [Link]

  • SPILL CLEANUP QUICK REFERENCE. Unknown Source.
  • CHEMICAL SPILL PROCEDURES. Environmental Health and Safety. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. PMC. [Link]

  • Safety Data Sheet: 4-Methoxyaniline. Carl ROTH. [Link]

  • Safety Data Sheet: 4-Methoxyaniline. Carl ROTH. [Link]

  • Chemical Resistance Reference Chart. Medicom. [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Unknown Source.
  • Aromatic Amines Hazcard Overview. Scribd. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Gloves Chemical Resistance Chart. Gloves By Web. [Link]

  • Chemical Resistance Chart. MDS Associates. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Link]

  • Chemical Compatibility Guide for Gloves. Skagit County. [Link]

  • OSHA Glove Selection Chart. Environmental Health and Safety. [Link]

  • Decontamination Solution Aromatic Amine 2001 Sds. Scribd. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-Methoxyphenyl)sulfanyl]aniline
Reactant of Route 2
Reactant of Route 2
4-[(4-Methoxyphenyl)sulfanyl]aniline
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